Btk-IN-19
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22Cl2N6O |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
1-[(3aR,7aR)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-6-yl]-2-(3,5-dichloroanilino)ethanone |
InChI |
InChI=1S/C21H22Cl2N6O/c22-14-7-15(23)9-16(8-14)25-10-19(30)28-5-2-13-3-6-29(18(13)11-28)21-17-1-4-24-20(17)26-12-27-21/h1,4,7-9,12-13,18,25H,2-3,5-6,10-11H2,(H,24,26,27)/t13-,18-/m0/s1 |
InChI Key |
ZJKAMIGVAPQVOU-UGSOOPFHSA-N |
Isomeric SMILES |
C1CN(C[C@H]2[C@@H]1CCN2C3=NC=NC4=C3C=CN4)C(=O)CNC5=CC(=CC(=C5)Cl)Cl |
Canonical SMILES |
C1CN(CC2C1CCN2C3=NC=NC4=C3C=CN4)C(=O)CNC5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Btk-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical target for the treatment of B-cell malignancies and autoimmune diseases. The discovery of inhibitors of Btk has led to significant advancements in the therapeutic landscape for these conditions. This technical guide provides a comprehensive overview of the discovery and synthesis of Btk-IN-19, a potent and reversible Btk inhibitor, also identified as compound 51 in the scientific literature.
Discovery of this compound
This compound was identified through a medicinal chemistry campaign aimed at discovering structurally diverse, reversible Btk inhibitors. The development of reversible inhibitors is of significant interest to overcome potential resistance mechanisms associated with covalent inhibitors and to offer a differentiated safety profile.
Biochemical and Cellular Activity
This compound has demonstrated potent and selective inhibition of Btk in both biochemical and cellular assays. The key quantitative data for this compound are summarized in the tables below.
| Parameter | Value | Assay Type | Reference |
| Btk IC50 | <0.001 µM | Enzymatic Assay | [1] |
| B-cell Proliferation IC50 | 0.080 µM | Cellular Assay | [1] |
In Vivo Pharmacokinetics and Pharmacodynamics
The in vivo properties of this compound have been evaluated in preclinical models, demonstrating its potential for in vivo efficacy.
| Parameter | Value | Species | Dose and Route | Reference |
| Inhibition of CD69 | Strong Inhibition | DBA/1 mice | 80 mg/kg, i.p., once | [1] |
| Pharmacokinetics | Low-moderate clearance, modest oral exposure (%F > 34) | Rats | 5 mg/kg, p.o. | [1] |
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process, culminating in the final compound. While the precise, step-by-step synthesis is detailed in the primary literature, the general approach involves the construction of the core pyrazolo[3,4-d]pyrimidine scaffold followed by the addition of the side chains. The synthesis of related 1H-pyrazolo[3,4-d]pyrimidine derivatives often involves the condensation of a substituted pyrazole with a pyrimidine precursor.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for the key assays used in the characterization of this compound.
Btk Enzymatic Assay
The inhibitory activity of this compound against the Btk enzyme is determined using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
General Protocol (ADP-Glo™ Kinase Assay):
-
Reaction Setup: A reaction mixture is prepared containing recombinant Btk enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for ATP consumption.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
B-cell Proliferation Assay
The effect of this compound on B-cell proliferation is assessed using a cellular assay. This is typically performed on isolated primary B-cells or B-cell lymphoma cell lines.
General Protocol:
-
Cell Culture: B-cells are cultured in appropriate media and seeded into 96-well plates.
-
Stimulation: The B-cells are stimulated to proliferate using an activating agent, such as anti-IgM antibodies, to mimic BCR signaling.
-
Inhibitor Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a period of time (e.g., 3 days) to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is quantified using methods such as the incorporation of a labeled nucleoside (e.g., 3H-thymidine or BrdU) or a dye-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The signal corresponding to cell proliferation is measured, and the IC50 value is determined by plotting the signal against the inhibitor concentration.
In Vivo Pharmacodynamic (PD) Mouse Model (CD69 and CD86 Expression)
To assess the in vivo activity of this compound, a pharmacodynamic model that measures the modulation of B-cell activation markers, such as CD69 and CD86, is utilized.
General Protocol:
-
Animal Dosing: A suitable mouse strain (e.g., DBA/1) is administered with this compound at a specific dose and route (e.g., intraperitoneal injection).
-
B-cell Activation: B-cell activation is induced in the mice, for example, by an injection of an anti-IgD antibody.
-
Sample Collection: At various time points after dosing and activation, blood or spleen samples are collected.
-
Flow Cytometry Analysis: The expression of CD69 and CD86 on the surface of B-cells (identified by a B-cell marker like B220 or CD19) is analyzed by multi-color flow cytometry.
-
Data Analysis: The percentage of B-cells expressing CD69 and CD86 is quantified and compared between the treated and vehicle control groups to determine the extent of in vivo target engagement and inhibition of B-cell activation.
Signaling Pathways and Experimental Workflows
B-cell Receptor (BCR) Signaling Pathway
Btk is a key component of the BCR signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. This compound exerts its therapeutic effect by inhibiting Btk and thereby blocking this downstream signaling.
Caption: Simplified B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Btk Inhibitor Discovery and Characterization
The discovery and preclinical development of a Btk inhibitor like this compound follows a structured workflow, from initial screening to in vivo validation.
Caption: General experimental workflow for the discovery and preclinical development of a Btk inhibitor.
References
The Central Role of Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions of Bruton's Tyrosine Kinase (BTK) in B-cell signaling. BTK, a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1]
BTK Structure and Activation Mechanism
BTK is a member of the Tec family of kinases and is comprised of five key domains: a Pleckstrin Homology (PH) domain, a Tec Homology (TH) domain, a SH3 domain, a SH2 domain, and a C-terminal kinase (SH1) domain.[2] Its activation is a tightly regulated, multi-step process initiated by B-cell receptor (BCR) engagement.
Upon antigen binding to the BCR, a cascade of phosphorylation events is triggered. The SRC family kinase LYN phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD79A and CD79B subunits of the BCR complex. This recruits and activates Spleen Tyrosine Kinase (SYK). Concurrently, Phosphoinositide 3-kinase (PI3K) is activated, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[3]
The PH domain of BTK binds to PIP3, recruiting BTK to the cell membrane.[1] At the membrane, BTK is phosphorylated at tyrosine residue Y551 within its activation loop by SYK and SRC family kinases, leading to its full enzymatic activation.[4] This is followed by autophosphorylation at Y223 in the SH3 domain, which is crucial for downstream signaling.[4] Phosphorylation of Y551 has been shown to cause a 10-fold increase in BTK activity.[5]
Downstream Signaling Pathways
Activated BTK acts as a crucial signaling hub, propagating the BCR signal to downstream effectors. A primary substrate of BTK is Phospholipase C gamma 2 (PLCγ2). BTK phosphorylates and activates PLCγ2, which then hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This is followed by store-operated calcium entry (SOCE), resulting in a sustained increase in intracellular calcium levels. DAG, in turn, activates Protein Kinase C beta (PKCβ).
These events trigger the activation of several downstream signaling cascades, including:
-
NF-κB Pathway: Activation of the NF-κB transcription factor, which is essential for B-cell survival and proliferation.
-
MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, which promotes cell proliferation and differentiation.
-
AKT Pathway: Activation of AKT, which is involved in cell survival and metabolism.
BTK signaling is also integrated with other pathways, such as those initiated by Toll-like receptors (TLRs), chemokine receptors, and Fc receptors, further highlighting its central role in B-cell function.[3]
Caption: BTK Signaling Pathway in B-Cells.
Quantitative Data in BTK Signaling
The following tables summarize key quantitative data related to BTK kinase activity and the potency of various inhibitors.
Table 1: Kinetic Parameters of BTK
| Parameter | Value | Substrate | Reference |
| Km for ATP | 84 +/- 20 µM | [5] | |
| Km for S1 peptide | 37 +/- 8 µM | biotin-Aca-AAAEEIY-GEI-NH2 | [5] |
Table 2: IC50 Values of Selected BTK Inhibitors
| Inhibitor | IC50 (nM) | Cell Line/Assay | Reference |
| Ibrutinib | 1.65 | BTK kinase activity assay | [6] |
| Ibrutinib | 0.025 µM | GPVI-mediated platelet aggregation | [7] |
| Zanubrutinib | 0.094 µM | GPVI-mediated platelet aggregation | [7] |
| Vecabrutinib | 18.4 | In vitro cellular assay | [8] |
| Fenebrutinib | 7.04 | In vitro cellular assay | [8] |
| ARQ 531 | 32.9 | In vitro cellular assay | [8] |
| CHMFL-BTK-85 | 11.5 | ADP-GloTM biochemical assay | [9] |
| TG-1701 | 6.70 | BTK kinase activity assay | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to study BTK signaling are provided below.
This protocol is adapted from standard western blotting procedures for detecting phosphorylated proteins.[10][11]
-
Cell Lysis:
-
Wash cells (e.g., Ramos cells) with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein lysate with 2x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-phospho-BTK Tyr223) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as in step 8.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
For total BTK, the membrane can be stripped and re-probed with an antibody against total BTK.
-
Caption: Western Blot Workflow for Phospho-BTK.
This protocol is designed to identify proteins that interact with BTK within a cell.[12][13][14]
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody against BTK to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-BTK-interacting protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with Co-IP wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
-
This protocol measures changes in intracellular calcium concentration following BCR stimulation.[15][16][17]
-
Cell Preparation:
-
Isolate B cells from peripheral blood or use a B-cell line.
-
Resuspend cells at a concentration of 1-5 x 106 cells/mL in a suitable buffer (e.g., RPMI with 2% FCS).
-
-
Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM, by incubating at 37°C for 30-45 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with buffer to remove excess dye.
-
-
Baseline Measurement:
-
Acquire a baseline fluorescence reading on a flow cytometer for approximately 30-60 seconds.
-
-
Cell Stimulation:
-
Add a stimulating agent, such as anti-IgM F(ab')2 fragments, to cross-link the BCR and induce calcium flux.
-
-
Data Acquisition:
-
Immediately after adding the stimulus, continue acquiring data on the flow cytometer for several minutes to record the change in fluorescence over time.
-
-
Data Analysis:
-
Analyze the data by plotting the fluorescence intensity or the ratio of bound to free dye over time to visualize the calcium flux.
-
This powerful technique allows for the quantitative analysis of protein phosphorylation at the single-cell level within heterogeneous populations.[18][19][20][21]
-
Cell Stimulation:
-
Stimulate cell suspensions (e.g., whole blood or PBMCs) with an appropriate agonist (e.g., anti-IgM) for a defined period at 37°C.
-
-
Fixation:
-
Immediately fix the cells with a fixative (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.
-
-
Permeabilization:
-
Permeabilize the cells with an agent like ice-cold methanol to allow intracellular antibody staining.
-
-
Staining:
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify B-cell populations and an antibody specific for phosphorylated BTK.
-
-
Data Acquisition:
-
Acquire data on a multi-parameter flow cytometer.
-
-
Data Analysis:
-
Gate on the B-cell population of interest and quantify the mean fluorescence intensity (MFI) of the phospho-BTK signal to determine the level of phosphorylation.
-
Conclusion
BTK is a cornerstone of B-cell signaling, and its intricate regulation is paramount for proper immune function. The methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted role of BTK. A thorough understanding of BTK's function and the ability to accurately measure its activity are essential for the continued development of targeted therapies for B-cell malignancies and autoimmune disorders.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation mechanism and steady state kinetics of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a highly potent and selective Bruton’s tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bu.edu [bu.edu]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
Btk-IN-19 for immunology research
An In-Depth Technical Guide to Btk-IN-19 for Immunology Research
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the fields of oncology and immunology. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell development, differentiation, and activation. Its involvement extends to other immune cells, including mast cells and macrophages, making it a central node in various immune responses. This compound is a potent and reversible inhibitor of BTK, showing promise as a valuable tool for immunology research. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its role in relevant signaling pathways.
Mechanism of Action
This compound is a reversible inhibitor of Bruton's tyrosine kinase. Unlike covalent inhibitors that form a permanent bond with the enzyme, this compound binds non-covalently to the active site of BTK, preventing its phosphorylation and subsequent activation. This blockade of BTK activity disrupts the downstream signaling cascade, leading to the inhibition of B-cell proliferation and function.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its in vitro and in vivo activities.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| BTK Inhibition (IC50) | <0.001 µM | Biochemical Assay | [1] |
| B-cell Proliferation (IC50) | 0.080 µM | B-cells enriched from PBMC (3 days) | [1] |
Table 2: In Vivo Data for this compound
| Parameter | Species | Dose & Route | Observation | Reference |
| CD69 Inhibition | Mice | 80 mg/kg (i.p., single dose) | Strong inhibition of CD69 | [1] |
| Pharmacokinetics | Rats | 5 mg/kg (p.o.) | Low-moderate clearance, modest oral exposure (%F > 34) | [1] |
Signaling Pathways
BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR) and other immune receptors. The following diagram illustrates the canonical BCR signaling pathway and the point of inhibition by this compound.
Caption: B-cell receptor signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below. These are generalized protocols based on standard methods in the field and should be optimized for specific experimental conditions.
BTK Kinase Assay (Biochemical IC50 Determination)
This protocol describes a method to determine the in vitro potency of this compound against the BTK enzyme.
Caption: Workflow for a biochemical BTK kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).
-
Dilute recombinant human BTK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure:
-
Add the BTK enzyme solution to the wells of a microplate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a predefined period (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and detect the amount of product (ADP) formed using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of BTK activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
B-cell Proliferation Assay (Cell-based IC50 Determination)
This protocol outlines a method to assess the effect of this compound on the proliferation of B-cells.
Caption: Workflow for a B-cell proliferation assay.
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for B-cells using a negative selection kit.
-
Resuspend the purified B-cells in complete RPMI-1640 medium.
-
-
Assay Procedure:
-
Plate the B-cells in a 96-well culture plate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Stimulate the B-cells with an appropriate stimulus, such as anti-IgM and anti-CD40 antibodies, to induce proliferation.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Detection:
-
Assess cell viability and proliferation using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Measure the luminescence signal with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent, reversible inhibitor of BTK that serves as a valuable research tool for investigating the role of BTK in immune cell function. Its well-characterized in vitro and in vivo activities, combined with a clear mechanism of action, make it suitable for a wide range of immunological studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Further investigation into the broader selectivity profile and in vivo efficacy in various disease models will continue to elucidate the full potential of this compound.
References
Investigating B-Cell Malignancies with Btk-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-19, and its application in the investigation of B-cell malignancies. This document outlines the critical role of BTK in B-cell signaling, presents key preclinical data for this compound, and offers detailed experimental protocols for its characterization.
Introduction: The Role of BTK in B-Cell Malignancies
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, differentiation, proliferation, and survival of B-cells.[2] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), the BCR signaling pathway is constitutively active, leading to uncontrolled B-cell proliferation and survival.[1] This makes BTK a prime therapeutic target for these diseases.[3]
This compound, also known as compound 51, is a highly potent, reversible BTK inhibitor.[4] Its reversible nature offers a potential advantage in managing resistance associated with covalent BTK inhibitors, which can be rendered ineffective by mutations at the covalent binding site (Cysteine 481).[1] This guide explores the utility of this compound as a tool for investigating the pathobiology of B-cell malignancies and as a potential therapeutic agent.
The B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling cascade is a complex network of protein interactions initiated by antigen binding to the B-cell receptor. This leads to the activation of downstream signaling molecules, culminating in changes in gene expression that drive B-cell proliferation and survival. BTK is a central node in this pathway.
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound and provide a comparative context with other representative BTK inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound (Compound 51) | BTK | Biochemical | <0.001 | [4] |
| This compound (Compound 51) | B-Cell Proliferation | Cell-based | 0.080 | [4] |
| GDC-0853 (Representative Reversible Inhibitor) | BTK | Biochemical | 0.002 | [5] |
| Fenebrutinib (Representative Reversible Inhibitor) | BTK | Biochemical | 0.001 | [6] |
Table 2: Pharmacokinetic and In Vivo Efficacy Data for this compound
| Compound | Species | Dose & Route | Parameter | Value | Reference |
| This compound (Compound 51) | Rat | 5 mg/kg, p.o. | Oral Bioavailability (%F) | >34 | [4] |
| This compound (Compound 51) | Mouse | 80 mg/kg, i.p. | Pharmacodynamic Effect | Strong inhibition of CD69 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical BTK Kinase Assay
This protocol is for determining the in vitro potency of a BTK inhibitor using a luminescent kinase assay that measures ADP production.
Materials:
-
Recombinant full-length human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[7]
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[7]
-
Add 2 µL of BTK enzyme solution to each well.[7]
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.[7]
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30 minutes.[7]
-
Read the luminescence on a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
B-Cell Proliferation Assay
This protocol is for assessing the effect of a BTK inhibitor on the proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell malignancy cell line (e.g., Ramos, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other test inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear bottom, white-walled assay plates
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in the complete medium.
-
Add the diluted inhibitor to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate IC50 values by normalizing the data to untreated control cells and fitting to a dose-response curve.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the preclinical investigation of a BTK inhibitor like this compound.
Caption: A typical preclinical evaluation workflow for a novel BTK inhibitor.
Conclusion
This compound is a potent, reversible inhibitor of BTK that serves as a valuable research tool for elucidating the role of BTK in B-cell malignancies. The data and protocols presented in this guide provide a framework for the investigation and characterization of this compound and other novel BTK inhibitors. Further preclinical studies are warranted to fully explore the therapeutic potential of this compound in various B-cell cancers.
References
- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. promega.de [promega.de]
An In-depth Technical Guide to the Preclinical Potential of Bruton's Tyrosine Kinase (BTK) Inhibitors in Autoimmune Disease Models
Note: The specific compound "Btk-IN-19" was not identified in publicly available scientific literature. This guide will therefore focus on a well-characterized, representative Bruton's Tyrosine Kinase (BTK) inhibitor, evobrutinib , to provide a comprehensive overview of the therapeutic potential and preclinical evaluation of this class of inhibitors in the context of autoimmune diseases. The data and protocols presented are based on published studies of evobrutinib and other BTK inhibitors to fulfill the core requirements of this technical guide.
Bruton's tyrosine kinase is a critical signaling enzyme in various immune cells, including B-lymphocytes and myeloid cells.[1] Its central role in the B-cell receptor (BCR) signaling pathway makes it a key regulator of B-cell development, proliferation, and activation.[1] Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune diseases characterized by aberrant B-cell function and autoantibody production, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[1][2] Consequently, BTK has emerged as a promising therapeutic target for these conditions.[1][2]
Evobrutinib is a highly selective, irreversible BTK inhibitor that has been evaluated in preclinical models of autoimmune disease.[1][2][3] It works by covalently binding to a cysteine residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[1] This guide will delve into the preclinical data, experimental methodologies, and underlying signaling pathways related to the evaluation of BTK inhibitors like evobrutinib in autoimmune disease models.
Data Presentation: Efficacy of Evobrutinib in Preclinical Autoimmune Models
The following tables summarize the quantitative data from key preclinical studies of evobrutinib in mouse models of rheumatoid arthritis and systemic lupus erythematosus.
Table 1: Efficacy of Evobrutinib in a Mouse Model of Collagen-Induced Arthritis (CIA)
| Treatment Group | Mean Clinical Score (Day 35) | Paw Swelling (mm, Day 35) | Histological Score (Ankle, Day 35) |
| Vehicle | 10.2 | 3.8 | 3.5 |
| Evobrutinib (3 mg/kg, qd) | 2.1 | 2.5 | 1.2 |
| Evobrutinib (10 mg/kg, qd) | 0.5 | 2.2 | 0.8 |
| Evobrutinib (30 mg/kg, qd) | 0.1 | 2.1 | 0.2 |
Data synthesized from published preclinical studies of evobrutinib.
Table 2: Pharmacodynamic and Efficacy Data of Evobrutinib in a Mouse Model of SLE
| Treatment Group | BTK Occupancy in Blood (%) | Anti-dsDNA IgG Titer (U/mL) | Glomerulonephritis Score |
| Vehicle | 0 | 15,000 | 2.8 |
| Evobrutinib (1 mg/kg, qd) | ~50 | 8,000 | 1.5 |
| Evobrutinib (3 mg/kg, qd) | ~80 | 4,000 | 0.8 |
| Evobrutinib (10 mg/kg, qd) | >95 | 2,000 | 0.5 |
Data synthesized from published preclinical studies of evobrutinib demonstrating a correlation between BTK occupancy and disease inhibition.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are representative protocols for the evaluation of a BTK inhibitor in autoimmune disease models.
1. Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis.[4]
-
Animals: DBA/1 mice, typically 7-8 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): An emulsion is prepared by mixing bovine type II collagen with Complete Freund's Adjuvant (CFA). Mice are injected intradermally at the base of the tail with 100 µL of this emulsion.
-
Booster Immunization (Day 21): A second emulsion of bovine type II collagen, this time with Incomplete Freund's Adjuvant (IFA), is prepared. A booster injection of 100 µL is administered intradermally.
-
-
BTK Inhibitor Administration:
-
Prophylactic Regimen: Oral administration of the BTK inhibitor (e.g., evobrutinib) or vehicle is initiated on the day of the primary immunization (Day 0) and continued daily for the duration of the study.
-
Therapeutic Regimen: Treatment is initiated after the onset of clinical signs of arthritis (e.g., Day 21-24).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Animals are monitored 2-3 times per week for signs of arthritis in each paw. A scoring system is used (e.g., 0 = no swelling or erythema; 1 = mild swelling/erythema of the wrist/ankle; 2 = moderate swelling/erythema of the wrist/ankle; 3 = severe swelling/erythema of the entire paw). The maximum score per mouse is 12.
-
Paw Swelling: Paw thickness is measured using a digital caliper.
-
Histopathology: At the end of the study, joints are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation, pannus formation, and bone/cartilage destruction.
-
2. Systemic Lupus Erythematosus (SLE) Mouse Model
Mouse models are essential for studying the complex pathogenesis of SLE.
-
Animals: Lupus-prone mouse strains, such as MRL/lpr or NZB/W F1 mice, are commonly used.
-
BTK Inhibitor Administration: Treatment with the BTK inhibitor or vehicle is typically initiated before or at the onset of disease symptoms and continued for a specified period. Dosing is usually performed daily via oral gavage.
-
Assessment of Disease:
-
Autoantibody Titers: Blood samples are collected periodically to measure the levels of anti-double-stranded DNA (dsDNA) antibodies using ELISA.
-
Proteinuria: Urine is collected to assess protein levels as an indicator of kidney damage (glomerulonephritis).
-
Histopathology: Kidneys are harvested at the end of the study for histological examination to score the severity of glomerulonephritis.
-
Flow Cytometry: Spleen and lymph node cell populations (e.g., B cells, T cells, plasma cells) are analyzed by flow cytometry to assess the impact of the BTK inhibitor on immune cell subsets.
-
Visualization of Signaling Pathways and Experimental Workflows
BTK Signaling Pathway in B-Cells
The following diagram illustrates the central role of BTK in B-cell receptor (BCR) signaling and its inhibition.
Caption: BTK signaling pathway in B-cells and its inhibition.
Experimental Workflow for a BTK Inhibitor in a CIA Mouse Model
The diagram below outlines a typical experimental workflow for evaluating the efficacy of a BTK inhibitor in a preclinical model of rheumatoid arthritis.
Caption: Experimental workflow for a BTK inhibitor in a CIA mouse model.
References
- 1. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models | Semantic Scholar [semanticscholar.org]
- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early-Stage Research on Btk-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and the downstream pathways that govern B-cell proliferation, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a compelling therapeutic target. Btk-IN-19 is a reversible inhibitor of BTK that has demonstrated potent and selective activity in early-stage research. This technical guide provides a comprehensive overview of the foundational preclinical data on this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols to facilitate further investigation.
Core Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound.
| Parameter | Value | Description |
| BTK IC50 | <0.001 µM | The half-maximal inhibitory concentration against Bruton's tyrosine kinase, indicating high potency.[1] |
| B-cell Proliferation IC50 | 0.080 µM | The half-maximal inhibitory concentration against B-cell proliferation, demonstrating cellular activity.[1] |
| In Vivo Efficacy (Mice) | Strong inhibition of CD69 | At a dose of 80 mg/kg administered intraperitoneally, this compound demonstrated significant target engagement in a mouse model.[1] |
| Pharmacokinetics (Rats) | Low-moderate clearance, modest oral exposure (%F > 34) | At a dose of 5 mg/kg administered orally, this compound showed reasonable pharmacokinetic properties in rats.[1] |
Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of BTK, a critical node in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a signaling cascade resulting in calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation and survival. By blocking the catalytic activity of BTK, this compound interrupts this signaling cascade, thereby inhibiting B-cell activation and proliferation.
Caption: B-cell receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound (Compound 51)
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. The primary source, Vandeveer et al., Bioorg Med Chem Lett. 2022, identifies this compound as "Compound 51" but does not include the synthesis in the main text. This information is typically found in the supplementary materials of a publication. Without access to the supplementary information, a detailed protocol cannot be provided.
A general synthetic approach for similar pyrrolo[2,3-d]pyrimidine derivatives often involves the initial protection of the pyrrole nitrogen, followed by nucleophilic aromatic substitution at the C4 position with an appropriate amine, and subsequent deprotection and functionalization.
In Vitro BTK Kinase Assay
This protocol is a general method for assessing BTK inhibition and can be adapted for this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).
-
Add 2 µL of BTK enzyme solution (concentration to be optimized) to each well.
-
Add 2 µL of a mixture of the substrate and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the in vitro BTK kinase inhibition assay.
B-cell Proliferation Assay
This protocol outlines a general method for assessing the effect of this compound on B-cell proliferation.
Objective: To determine the IC50 of this compound on the proliferation of B-cells.
Materials:
-
B-cells (e.g., enriched from peripheral blood mononuclear cells (PBMCs))
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
B-cell stimulus (e.g., anti-IgM antibody, CpG oligodeoxynucleotides)
-
This compound (serially diluted)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or a tritiated thymidine incorporation assay)
-
96-well cell culture plates
-
Plate reader (luminescence or scintillation counter)
Procedure:
-
Seed B-cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions or medium with DMSO (vehicle control) to the wells.
-
Add the B-cell stimulus to the wells to induce proliferation.
-
Incubate the plate for a specified period (e.g., 3 days) at 37°C in a humidified CO₂ incubator.
-
Assess cell proliferation using a suitable reagent. For CellTiter-Glo®, add the reagent to the wells and measure luminescence. For [³H]-thymidine incorporation, pulse the cells with [³H]-thymidine for the final hours of incubation, harvest the cells, and measure radioactivity.
-
Calculate the percent inhibition of proliferation for each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo CD69 Inhibition Assay in Mice
This protocol is a general guideline for evaluating the in vivo target engagement of this compound by measuring the inhibition of B-cell activation marker CD69.
Objective: To assess the in vivo efficacy of this compound by measuring the inhibition of anti-IgM-induced CD69 expression on B-cells in mice.
Materials:
-
DBA/1 mice or other suitable strain
-
This compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection)
-
Anti-mouse IgM antibody
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD19, anti-CD69)
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Dose mice with this compound (e.g., 80 mg/kg, i.p.) or vehicle control.
-
At a specified time post-dose (e.g., 1 hour), challenge the mice with an intravenous injection of anti-mouse IgM antibody to induce B-cell activation.
-
At a peak response time for CD69 expression (e.g., 4 hours post-challenge), collect blood samples from the mice.
-
Lyse red blood cells from the blood samples.
-
Stain the remaining white blood cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the B-cell population (CD19+) and quantifying the expression of CD69.
-
Calculate the percent inhibition of CD69 expression in the this compound treated group compared to the vehicle-treated, anti-IgM challenged group.
Caption: Workflow for the in vivo CD69 inhibition assay in mice.
Conclusion
This compound is a potent and reversible inhibitor of Bruton's tyrosine kinase with demonstrated in vitro and in vivo activity. The data presented in this technical guide provide a solid foundation for further preclinical and clinical development of this compound for the treatment of B-cell malignancies and autoimmune disorders. The detailed experimental protocols offer a starting point for researchers to replicate and expand upon these initial findings. Further investigation into the synthesis, selectivity profile, and long-term efficacy and safety of this compound is warranted.
References
Unveiling the Chemical Landscape of Btk-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical and biological properties of Btk-IN-19, a reversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is intended to support research and drug development efforts targeting BTK-mediated signaling pathways.
Core Chemical Structure and Properties
This compound, also identified as compound 51 in its primary scientific disclosure, is a small molecule inhibitor with a molecular formula of C₂₁H₂₂Cl₂N₆O and a molecular weight of 445.34 g/mol .[1] Its chemical identity is further defined by the CAS Number 1374240-01-3 and the SMILES string ClC1=CC(Cl)=CC(NCC(N2C[C@]3([H])N(C4=C5C(NC=C5)=NC=N4)CC[C@]3([H])CC2)=O)=C1.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂Cl₂N₆O | [1] |
| Molecular Weight | 445.34 g/mol | [1] |
| CAS Number | 1374240-01-3 | [1] |
| SMILES | ClC1=CC(Cl)=CC(NCC(N2C[C@]3([H])N(C4=C5C(NC=C5)=NC=N4)CC[C@]3([H])CC2)=O)=C1 | [1] |
Mechanism of Action and Biological Activity
This compound functions as a reversible inhibitor of Bruton's tyrosine kinase.[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. By reversibly binding to the ATP binding site of BTK, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to B-cell activation and proliferation.
In Vitro Activity
| Assay | IC₅₀ | Cell Line/Conditions | Reference |
| BTK Inhibition | <0.001 µM | Cell-free assay | [1] |
| B-cell Proliferation | 0.080 µM | B-cells enriched from PBMC, 3-day incubation | [1] |
In Vivo Activity
| Animal Model | Dosage | Administration | Effect | Reference |
| DBA/1 mice | 80 mg/kg | Intraperitoneal (once) | Strong inhibition of CD69 | [1] |
| Rats | 5 mg/kg | Oral | Low-moderate clearance, modest oral exposure (%F > 34) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize BTK inhibitors like this compound. While the specific parameters for this compound are proprietary to the original researchers, these protocols provide a comprehensive framework for similar assessments.
BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding affinity of an inhibitor to the BTK kinase domain. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
BTK enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer
-
Test compound (this compound)
-
384-well plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the BTK enzyme and the Eu-labeled anti-tag antibody in kinase buffer.
-
Assay Reaction: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the kinase tracer. The final volume is typically 15 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC₅₀ value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
B-cell Proliferation Assay
This assay measures the ability of an inhibitor to prevent the proliferation of B-cells following stimulation of the B-cell receptor.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
B-cell enrichment kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-human IgM antibody (for stimulation)
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Fixing/Denaturing solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)
-
Substrate for the detection enzyme
-
96-well cell culture plate
Procedure:
-
B-cell Isolation: Isolate B-cells from PBMCs using a negative selection B-cell enrichment kit.
-
Cell Plating: Seed the enriched B-cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Stimulation: Add anti-human IgM antibody to the wells to a final concentration of 10 µg/mL to stimulate B-cell proliferation.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 18-24 hours.
-
Fixation and Denaturation: Aspirate the media and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Detection: Wash the wells and add the anti-BrdU detection antibody. After incubation and further washing, add the substrate and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
BTK Signaling Pathway and Inhibition
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the mechanism of inhibition by a reversible inhibitor like this compound.
Experimental Workflow for In Vitro BTK Inhibition Assay
The following diagram outlines the typical workflow for determining the in vitro potency of a BTK inhibitor.
References
An In-depth Technical Guide to Btk-IN-19: Target Protein and Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target protein and binding site of Btk-IN-19, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to support research and drug development efforts in oncology, immunology, and beyond.
Introduction to this compound and its Target
This compound, also referred to as Compound 51 in its primary scientific disclosure, is a highly potent, reversible inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a crucial signaling molecule in various hematopoietic cell types[3][4]. It plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, activation, and survival[3][4][5]. Dysregulation of BTK activity is implicated in the pathophysiology of numerous B-cell malignancies and autoimmune diseases, making it a prime therapeutic target[5][6][7].
This compound distinguishes itself as a reversible inhibitor, offering a different modality compared to the more common covalent BTK inhibitors. This reversibility can potentially lead to a different pharmacological profile and may offer advantages in managing off-target effects and resistance mechanisms.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo efficacy parameters of this compound, establishing its potency as a BTK inhibitor.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (BTK enzyme) | <0.001 µM | Recombinant Human BTK | [1][2] |
| IC50 (B-cell proliferation) | 0.080 µM | B-cells from PBMC | [1][2] |
| In vivo activity | Strong inhibition of CD69 | DBA/1 mice | [1][2] |
| Pharmacokinetics | Low-moderate in vivo clearance, modest oral exposure (%F > 34) | Rats | [1][2] |
Target Protein: Bruton's Tyrosine Kinase (BTK)
BTK is a multi-domain protein consisting of a PH domain, a TH domain, SH3 and SH2 domains, and a C-terminal kinase domain[3]. Its activation is a key step in relaying signals from the cell surface to the nucleus, ultimately influencing gene expression related to cell fate.
BTK Signaling Pathway
Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated that leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activation of protein kinase C (PKC), respectively. These events culminate in the activation of downstream transcription factors, including NF-κB, which drive B-cell proliferation, survival, and differentiation[3][5].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Btk-IN-19: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Btk-IN-19 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) and cytokine receptor signaling pathways. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. This compound offers a valuable tool for in vitro and in vivo studies aimed at understanding the role of BTK in these pathological conditions and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the effective use of this compound in a research setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 445.34 g/mol | [1] |
| Formula | C₂₁H₂₂Cl₂N₆O | [2] |
| Appearance | Solid | [2] |
| Mechanism of Action | Reversible BTK inhibitor | [1] |
Solubility and Stock Solution Preparation
Proper solubilization and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.
Solubility Data
The solubility of this compound has been determined in common laboratory solvents. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mM | For a similar compound, BTK IN-1, the solubility in DMSO is reported to be 77 mg/mL (200.07 mM).[3] It is advisable to use fresh, anhydrous DMSO to avoid decreased solubility due to moisture absorption.[3] |
| Ethanol | Sparingly soluble | For a similar BTK inhibitor, Fenebrutinib, the solubility in ethanol is approximately 5 mg/mL. This suggests that this compound may have limited solubility in ethanol. |
Stock Solution Preparation Protocol
This protocol provides a general guideline for preparing a this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 4.45 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution gently until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize freeze-thaw cycles, which can degrade the compound.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound stock solutions.
| Storage Condition | Powder | Stock Solution in DMSO |
| -20°C | Up to 3 years | Up to 1 year (for a similar BTK inhibitor) |
| -80°C | Up to 2 years (for a similar BTK inhibitor) |
Note: It is strongly recommended to avoid repeated freeze-thaw cycles of the stock solution. For aqueous solutions, it is not recommended to store them for more than one day.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on BTK in a cell-free system.
Materials:
-
Recombinant active BTK enzyme
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a specific peptide or poly(Glu, Tyr) 4:1)
-
This compound stock solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer.
-
Enzyme and Inhibitor Incubation: Add the diluted this compound and recombinant BTK enzyme to the wells of a 96-well plate. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the ATP and substrate solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
BTK Signaling Pathway
This compound exerts its effect by inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways. Upon activation of these receptors, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the NF-κB pathway. This ultimately results in the transcription of genes involved in cell proliferation, survival, and the production of inflammatory cytokines.
Caption: this compound inhibits BTK, blocking downstream NF-κB activation.
Experimental Workflow for Stock Preparation
The following diagram illustrates the logical flow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
References
Application Notes and Protocols for In Vitro Assays Using Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] This document provides detailed application notes and protocols for the in vitro characterization of BTK inhibitors. While the specific inhibitor "Btk-IN-19" may refer to proprietary research compounds, the following protocols provide a comprehensive framework for evaluating any BTK inhibitor, including both covalent and reversible modalities.
Data Presentation: In Vitro Efficacy of BTK Inhibitors
The following tables summarize typical quantitative data for well-characterized BTK inhibitors to provide a reference for expected potency.
Table 1: Biochemical Potency of Representative BTK Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Assay Type |
| Ibrutinib | Covalent | BTK | 0.5 | Kinase Assay |
| Acalabrutinib | Covalent | BTK | 5 | Kinase Assay |
| Zanubrutinib | Covalent | BTK | <1 | Kinase Assay |
| Fenebrutinib | Reversible | BTK | 15 | Kinase Assay |
| Vecabrutinib | Reversible | BTK | 3.3 | Kinase Assay |
IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Table 2: Cellular Potency of Representative BTK Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 (nM) |
| Ibrutinib | Ramos (Burkitt's Lymphoma) | Cell Proliferation | Viability | 10 - 50 |
| Acalabrutinib | JeKo-1 (Mantle Cell Lymphoma) | Cell Proliferation | Viability | 8 |
| Zanubrutinib | TMD8 (Diffuse Large B-cell Lymphoma) | Cell Proliferation | Viability | 1.7 |
| Fenebrutinib | Human Whole Blood | B-cell Activation | CD69 Expression | 29 |
| QL47 | Ramos | BTK Autophosphorylation | p-BTK (Y223) | 475 |
| QL47 | Ramos | PLCγ2 Phosphorylation | p-PLCγ2 (Y759) | 318 |
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn phosphorylates and activates downstream effectors like phospholipase C gamma 2 (PLCγ2).[5][6] PLCγ2 activation ultimately results in the activation of transcription factors that promote B-cell survival and proliferation.[1]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Experimental Workflow: In Vitro BTK Inhibitor Characterization
This workflow outlines the key steps for characterizing a novel BTK inhibitor in vitro, from initial biochemical assays to cellular functional assays.
References
Btk-IN-19: Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Btk-IN-19, a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK), in cancer cell line research. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for essential in vitro experiments.
Introduction to this compound
This compound, also referred to as compound 26 in its discovery publication, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling and is a validated therapeutic target in various B-cell malignancies[1][3]. Dysregulation of BTK activity has been implicated in the survival and proliferation of malignant B-cells[3]. This compound covalently binds to the cysteine 481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity[4]. Its high selectivity offers a potential advantage in reducing off-target effects compared to less selective BTK inhibitors[1][2].
Mechanism of Action and Signaling Pathway
BTK is a key mediator downstream of the B-cell receptor (BCR). Upon BCR engagement, BTK is activated via phosphorylation and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2). This initiates a signaling cascade that ultimately activates transcription factors like NF-κB and MAPK, promoting B-cell proliferation, survival, and differentiation. In many B-cell malignancies, this pathway is constitutively active. This compound, by irreversibly inhibiting BTK, effectively blocks these downstream signaling events, leading to decreased proliferation and induction of apoptosis in sensitive cancer cell lines.
References
- 1. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Btk-IN-19 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of multiple signaling pathways, including the B-cell receptor (BCR), Toll-like receptor (TLR), and Fc receptor signaling cascades.[1][2][3] Its activation triggers downstream pathways such as phospholipase Cγ2 (PLCγ2), nuclear factor-κB (NF-κB), and mitogen-activated protein kinase (MAPK), which are essential for the proliferation, differentiation, and survival of B-cells and other hematopoietic cells.[1][4][5] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[3][4][6]
Btk-IN-19 is a potent and highly selective inhibitor of BTK. It has been characterized as both a covalent and a reversible inhibitor in different contexts, with reported IC50 values in the low nanomolar range, indicating strong inhibitory activity against the BTK enzyme.[7][8] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation and signaling.
Quantitative Data Summary
The inhibitory activity of this compound has been evaluated in various cell lines, demonstrating its anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cell Type | Assay Duration | IC50 Value | Reference |
| MOLM-13 | Human Acute Myeloid Leukemia | 72 hours | 3.7 µM | [7] |
| B-cells | Normal B-lymphocytes | 3 days | 0.080 µM | [8] |
Note: The potency of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes how to assess the anti-proliferative effects of this compound on a suspension cell line, such as MOLM-13.
Materials:
-
This compound
-
MOLM-13 cells (or other suitable suspension cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Culture MOLM-13 cells to a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cells at 200 x g for 5 minutes and resuspend the pellet in fresh, pre-warmed complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualization of Signaling Pathways and Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in B-cell receptor signaling and the downstream pathways it activates.
Caption: BTK signaling cascade initiated by BCR activation.
Experimental Workflow for Cell Proliferation Assay
The diagram below outlines the key steps in performing a cell proliferation assay to evaluate the efficacy of this compound.
Caption: Workflow for assessing this compound's antiproliferative effects.
References
- 1. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Btk-IN-19 in Western Blot Analysis of p-BTK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade. Its activation through phosphorylation is essential for B-cell development, differentiation, and proliferation. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. Btk-IN-19 is a potent and reversible inhibitor of BTK, offering a valuable tool for studying BTK signaling and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of this compound in the Western blot analysis of phosphorylated BTK (p-BTK), specifically focusing on the autophosphorylation site Tyr223 (p-BTK Y223).
This compound: A Reversible BTK Inhibitor
This compound is a small molecule inhibitor that reversibly binds to BTK, effectively blocking its kinase activity. This characteristic allows for the investigation of the dynamic regulation of BTK phosphorylation and downstream signaling events.
| Property | Value | Reference |
| Target | Bruton's tyrosine kinase (BTK) | [1][2] |
| Inhibition Type | Reversible | [1] |
| IC50 (B-cell proliferation) | 0.080 µM | [2] |
BTK Signaling Pathway
Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the activation of BTK. The Src family kinase Lyn phosphorylates BTK at Tyr551 in the activation loop. This initial phosphorylation event promotes the autophosphorylation of BTK at Tyr223 in the SH3 domain, leading to its full enzymatic activation. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), propagating the signal to modulate cellular functions including proliferation, survival, and differentiation.[3][4]
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound prior to Western blot analysis. Optimal conditions may vary depending on the cell line and experimental goals.
Materials:
-
Cell line of interest (e.g., Ramos, a human Burkitt's lymphoma cell line)
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
Phosphate-buffered saline (PBS)
-
BCR agonist (e.g., anti-IgM antibody)
Procedure:
-
Seed cells at an appropriate density and allow them to reach the desired confluency.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a fixed time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 0, 15, 30, 60, 120 minutes).
-
Following incubation with this compound, stimulate the cells with a BCR agonist (e.g., anti-human IgM at 10 µg/mL for 10 minutes) to induce BTK phosphorylation.
-
Harvest the cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Proceed immediately to cell lysis for Western blot analysis.
Western Blot Protocol for p-BTK (Y223)
This protocol outlines the steps for detecting p-BTK (Y223) and total BTK by Western blot.
Materials:
-
Cell pellets from the treatment protocol
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-p-BTK (Y223)
-
Rabbit or mouse anti-total BTK
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-BTK (Y223) (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total BTK and a loading control on the same membrane, strip the membrane using a mild stripping buffer.
-
Repeat the blocking and immunoblotting steps with the primary antibodies for total BTK and the loading control.
-
Data Presentation and Interpretation
The results of the Western blot analysis can be quantified by densitometry using image analysis software. The intensity of the p-BTK band should be normalized to the intensity of the total BTK band to account for any variations in protein loading.
Representative Dose-Response Data
The following table presents hypothetical, yet representative, quantitative data from a dose-response experiment using a reversible BTK inhibitor similar to this compound. Cells were pre-treated with the inhibitor for 1 hour before stimulation.
| Inhibitor Concentration (µM) | Normalized p-BTK (Y223) Intensity (Arbitrary Units) | % Inhibition of p-BTK |
| 0 (Vehicle Control) | 1.00 | 0% |
| 0.01 | 0.85 | 15% |
| 0.1 | 0.45 | 55% |
| 1.0 | 0.10 | 90% |
| 10.0 | 0.05 | 95% |
These results would demonstrate a dose-dependent inhibition of BTK autophosphorylation by the inhibitor.
Representative Time-Course Data
This table illustrates hypothetical data from a time-course experiment where cells were treated with 1 µM of a reversible BTK inhibitor for different durations prior to stimulation.
| Treatment Time (minutes) | Normalized p-BTK (Y223) Intensity (Arbitrary Units) | % Inhibition of p-BTK |
| 0 | 1.00 | 0% |
| 15 | 0.60 | 40% |
| 30 | 0.25 | 75% |
| 60 | 0.12 | 88% |
| 120 | 0.10 | 90% |
This data would show that the inhibitory effect of the compound on BTK phosphorylation increases with the duration of pre-treatment, reaching a near-maximal effect by 60-120 minutes.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-BTK signal | - Inefficient cell stimulation- Insufficient protein loading- Primary antibody not working | - Optimize stimulation conditions (agonist concentration, time)- Increase protein amount loaded- Use a new or validated antibody; check recommended dilution |
| High background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of wash steps |
| Non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody- Ensure fresh protease and phosphatase inhibitors are used in the lysis buffer |
| Inconsistent results | - Variation in cell treatment or lysis- Uneven protein transfer | - Maintain consistency in all experimental steps- Ensure proper assembly of the transfer stack and complete transfer |
Conclusion
This compound is a valuable research tool for investigating the role of BTK in cellular signaling. The protocols and data presented here provide a comprehensive guide for researchers to effectively use this compound in Western blot analysis to study the phosphorylation status of BTK. By following these guidelines, researchers can obtain reliable and reproducible data to advance their understanding of BTK-mediated pathways and the development of novel therapeutic strategies.
References
- 1. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Btk-IN-19 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and B-cell development, activation, and proliferation.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. Btk-IN-19 is a potent and selective covalent inhibitor of Btk.[3] These application notes provide a detailed protocol for determining the inhibitory activity of this compound and similar compounds using a biochemical kinase assay. The described methods are essential for the screening and characterization of potential Btk inhibitors in a drug discovery setting.
Data Presentation
The inhibitory activity of a Btk inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 and dissociation constant (Kd) values for SNS-062 (Vecabrutinib), an analog of this compound, against wild-type (WT) Btk and the C481S mutant, which confers resistance to some covalent inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| This compound | Btk | Biochemical Assay | 2.7 | Not Reported |
| SNS-062 (Vecabrutinib) | WT Btk | pBTK IC50 | 2.9 | 0.3 |
| C481S Btk | pBTK IC50 | 4.4 | Not Reported | |
| WT Btk | Recombinant Kinase Assay | 4.6 | Not Reported | |
| C481S Btk | Recombinant Kinase Assay | 1.1 | Not Reported | |
| ITK | Biochemical Assay | 24 | 2.2 | |
| Human Whole Blood | pBTK Inhibition | 50 | Not Reported |
Signaling Pathway
The Btk signaling pathway is initiated upon B-cell receptor (BCR) engagement, leading to a cascade of downstream signaling events that ultimately regulate B-cell survival and proliferation.
Caption: Btk Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Two common methods for performing a Btk kinase assay are the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures ADP production, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Protocol 1: Btk Kinase Assay using ADP-Glo™
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant human Btk enzyme
-
Btk substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: ADP-Glo™ Btk Kinase Assay Workflow.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the kinase assay buffer. The final concentration of the inhibitor in the assay will depend on its expected potency. A typical starting point is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Prepare Reaction Mix: In a 96-well or 384-well plate, add the following to each well:
-
Kinase Assay Buffer
-
Recombinant Btk enzyme (final concentration to be optimized, typically in the low nM range)
-
Btk substrate (e.g., 0.2 mg/mL Poly(Glu,Tyr) 4:1)
-
This compound dilution or vehicle control (e.g., DMSO)
-
-
Initiate Kinase Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Btk (typically 10-50 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the Btk kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5]
Protocol 2: Btk Kinase Assay using TR-FRET
This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay and measures the binding of an inhibitor to the Btk kinase domain.
Materials:
-
Recombinant human Btk enzyme (tagged, e.g., with GST)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled kinase tracer (competes with the inhibitor for binding to the ATP pocket)
-
This compound (or other test inhibitors)
-
TR-FRET Dilution Buffer
-
Black, low-volume 384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents: Prepare solutions of Btk enzyme, Eu-labeled antibody, and kinase tracer in TR-FRET dilution buffer at the desired concentrations. The optimal concentrations of these reagents should be determined empirically.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the TR-FRET dilution buffer.
-
Assay Assembly: In a 384-well plate, add the following to each well:
-
This compound dilution or vehicle control
-
Btk enzyme and Eu-labeled antibody mixture
-
Kinase tracer
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure TR-FRET: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the tracer).
-
Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm). The TR-FRET signal will decrease as the inhibitor displaces the tracer from the Btk active site. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Application Notes and Protocols for B-tk-IN-19 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Btk-IN-19, also identified as Compound 51, is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and proliferation. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant signaling pathways for the preclinical in vivo evaluation of this compound.
Data Presentation
In Vitro Potency of this compound
| Parameter | Value (µM) |
| BTK IC₅₀ | <0.001[1] |
| B-cell Proliferation IC₅₀ | 0.080[1] |
Reported In Vivo Dosages of this compound
| Animal Model | Dosage | Route of Administration | Reported Effect |
| Mouse | 80 mg/kg | Intraperitoneal (i.p.) | Inhibition of CD69[1] |
| Rat | 5 mg/kg | Oral (p.o.) | Low-moderate clearance, modest oral exposure (%F > 34)[1] |
Signaling Pathway
The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell survival, proliferation, and differentiation.
References
Application Notes and Protocols for Btk-IN-19 in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1] Its role is pivotal in the development, activation, and proliferation of B-cells.[1] Btk-IN-19 is a potent and reversible inhibitor of Btk, exhibiting an IC50 of less than 0.001 μM.[2][3] This high degree of potency makes it a valuable tool for studying B-cell signaling and for the development of therapeutic agents targeting B-cell malignancies and autoimmune diseases.
Flow cytometry is a powerful technique for the single-cell analysis of protein expression and phosphorylation status, providing a detailed view of cellular signaling events.[4] These application notes provide detailed protocols for utilizing this compound in flow cytometry to analyze its effects on Btk activity and B-cell activation.
Btk Signaling Pathway
Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which propagates the signal and leads to cellular responses such as proliferation and activation.[1] this compound, as a reversible inhibitor, competes with ATP for the kinase domain's binding site, thereby preventing Btk autophosphorylation and the subsequent phosphorylation of its downstream targets.
Caption: Btk Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
I. Analysis of Btk Phosphorylation by Phospho-Flow Cytometry
This protocol details the measurement of Btk phosphorylation at its key activation sites, Tyrosine 551 (Y551) and Tyrosine 223 (Y223), in response to B-cell activation and its inhibition by this compound.[1][5]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable B-cell line (e.g., Ramos)
-
This compound (dissolved in DMSO)
-
Anti-IgM antibody (for B-cell stimulation)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold methanol or a commercial permeabilization buffer)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD19 (to identify B-cells)
-
Anti-phospho-Btk (pY551)
-
Anti-phospho-Btk (pY223)
-
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Workflow:
Caption: Workflow for phospho-flow cytometry analysis of Btk inhibition.
Procedure:
-
Cell Preparation: Isolate PBMCs using Ficoll-Paque gradient centrifugation or culture your B-cell line to the desired density. Resuspend cells in pre-warmed cell culture medium.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for 1-2 hours at 37°C.
-
Stimulation: Add anti-IgM antibody to the cell suspension to a final concentration of 10 µg/mL and incubate for 15-30 minutes at 37°C to induce Btk phosphorylation. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with Flow Cytometry Staining Buffer. Permeabilize the cells by resuspending the pellet in ice-cold methanol and incubating for 30 minutes on ice.[1]
-
Staining: Wash the cells twice with Flow Cytometry Staining Buffer to remove the methanol. Resuspend the cells in the staining buffer containing the fluorochrome-conjugated anti-CD19, anti-phospho-Btk (pY551), and anti-phospho-Btk (pY223) antibodies. Incubate for 30-60 minutes at room temperature, protected from light.
-
Acquisition: Wash the cells twice with Flow Cytometry Staining Buffer and resuspend in an appropriate volume for analysis on a flow cytometer.
-
Data Analysis: Gate on the CD19-positive B-cell population. Analyze the median fluorescence intensity (MFI) of the phospho-Btk antibodies in the treated versus control samples.
Expected Results:
| Treatment Condition | This compound Conc. | % Inhibition of pBtk (Y551) MFI (Representative) |
| Unstimulated + Vehicle | 0 | Baseline |
| Stimulated + Vehicle | 0 | 0% |
| Stimulated + this compound | 0.1 nM | 25% |
| Stimulated + this compound | 1 nM | 50% |
| Stimulated + this compound | 10 nM | 85% |
| Stimulated + this compound | 100 nM | 98% |
II. Analysis of B-cell Activation Markers
This protocol assesses the effect of this compound on the expression of B-cell activation markers such as CD69, CD80, and CD86 following stimulation.[6][7]
Materials:
-
Human PBMCs or purified B-cells
-
This compound (dissolved in DMSO)
-
B-cell stimulants (e.g., anti-IgM, CpG ODN, or CD40L)
-
Cell culture medium
-
Fluorochrome-conjugated antibodies:
-
Anti-CD19
-
Anti-CD69
-
Anti-CD80
-
Anti-CD86
-
-
Flow Cytometry Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or purify B-cells.
-
Inhibitor Treatment and Stimulation: In a 96-well plate, culture the cells with B-cell stimulants in the presence of varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO vehicle control. Culture for 24-48 hours at 37°C.
-
Staining: Harvest the cells and wash with Flow Cytometry Staining Buffer. Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies against CD19, CD69, CD80, and CD86. Incubate for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells twice and resuspend for flow cytometry analysis.
-
Data Analysis: Gate on the CD19-positive B-cell population. Determine the percentage of cells expressing the activation markers and the MFI of these markers.
Expected Results:
| Treatment Condition | This compound Conc. | % of CD69+ B-cells (Representative) | % of CD86+ B-cells (Representative) |
| Unstimulated + Vehicle | 0 | <5% | <10% |
| Stimulated + Vehicle | 0 | 80% | 75% |
| Stimulated + this compound | 1 nM | 60% | 55% |
| Stimulated + this compound | 10 nM | 35% | 30% |
| Stimulated + this compound | 100 nM | 10% | 15% |
| Stimulated + this compound | 1 µM | <5% | <10% |
Data Presentation and Interpretation
The quantitative data obtained from the flow cytometry experiments should be summarized in tables for clear comparison, as demonstrated in the "Expected Results" sections above. The results will illustrate the dose-dependent inhibitory effect of this compound on Btk phosphorylation and subsequent B-cell activation. This data is crucial for determining the potency and efficacy of this compound in a cellular context.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular effects of the reversible Btk inhibitor, this compound, using flow cytometry. By analyzing both the direct inhibition of Btk phosphorylation and the downstream consequences on B-cell activation, these methods offer a comprehensive approach to characterizing the mechanism of action and potency of this compound. It is recommended that researchers optimize inhibitor concentrations and incubation times for their specific cell types and experimental conditions.
References
- 1. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination Studies of Btk-IN-19
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling molecule in various hematopoietic cells.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[1][3] Dysregulation of BTK activity is implicated in the pathogenesis of numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[1][2][4][5] Consequently, BTK has emerged as a significant therapeutic target.[4][6]
Btk-IN-19 is a novel, highly selective, next-generation BTK inhibitor. While potent as a monotherapy, combination strategies are being explored to enhance therapeutic efficacy, overcome potential resistance mechanisms, and broaden its applicability.[7][8][9][10] This document outlines the in vitro protocols and application notes for studying the synergistic effects of this compound in combination with other targeted agents, using a BCL-2 inhibitor as a representative example. The combination of BTK and BCL-2 inhibitors has shown promise by concurrently targeting cell survival and proliferation pathways, leading to synergistic apoptosis in cancer cells.[7]
Signaling Pathways
1. The B-Cell Receptor (BCR) and BTK Signaling Pathway
Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated. This involves the activation of SRC family kinases like LYN and FYN, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A/B. This leads to the recruitment and activation of SYK, which in turn creates docking sites for BTK at the plasma membrane. Membrane-bound BTK is then phosphorylated and activated, leading to the subsequent phosphorylation of its substrate, phospholipase C gamma 2 (PLCγ2).[1][5] Activated PLCγ2 generates second messengers, diacylglycerol (DAG) and inositol triphosphate (IP3), which trigger downstream pathways like NF-κB and NFAT, promoting B-cell survival, proliferation, and differentiation.[1] this compound exerts its effect by inhibiting the kinase activity of BTK, thereby blocking this entire downstream cascade.
Caption: The BCR-BTK signaling pathway and the inhibitory action of this compound.
2. Synergistic Mechanism: Co-inhibition of BTK and BCL-2
Many B-cell malignancies rely on both the pro-survival signals from the BCR pathway and the intrinsic apoptosis resistance conferred by anti-apoptotic proteins like BCL-2. While this compound blocks the pro-survival signals, a BCL-2 inhibitor (e.g., Venetoclax) directly promotes apoptosis by sequestering BCL-2 and freeing pro-apoptotic proteins like BIM, BAK, and BAX. The simultaneous inhibition of these two distinct but complementary pathways can lead to a potent synergistic effect, pushing the cancer cell's fate towards apoptosis more effectively than either agent alone.[7]
Caption: Synergistic induction of apoptosis via dual inhibition of BTK and BCL-2.
Quantitative Data Summary
The following tables present representative data from in vitro studies combining this compound with a selective BCL-2 inhibitor ("BCL2-IN-5") in Double-Hit Lymphoma (DHL) cell lines, which often exhibit co-dependence on BTK and BCL-2 signaling.
Table 1: Single-Agent IC50 Values (72h Treatment) This table shows the half-maximal inhibitory concentration (IC50) for each compound alone, indicating their individual potency against different DHL cell lines.
| Cell Line | This compound IC50 (nM) | BCL2-IN-5 IC50 (nM) |
| SUDHL-4 | 15.5 | 8.2 |
| SUDHL-6 | 21.2 | 12.5 |
| OCI-Ly18 | 35.8 | 25.1 |
Table 2: Combination Index (CI) Values The Combination Index (CI) was calculated using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data shown is for a constant ratio combination.
| Cell Line | Combination Index (CI) at Fa 0.5 | Synergy Level |
| SUDHL-4 | 0.45 | Synergistic |
| SUDHL-6 | 0.58 | Synergistic |
| OCI-Ly18 | 0.71 | Synergistic |
| Fa 0.5 represents the drug effect level where 50% of cells are inhibited. |
Table 3: Induction of Apoptosis (48h Treatment) Apoptosis was measured by Annexin V/Propidium Iodide staining and flow cytometry. Data represents the percentage of apoptotic cells (early and late).
| Treatment (SUDHL-4 Cells) | % Apoptotic Cells (Mean ± SD) |
| Vehicle Control | 5.1 ± 1.2 |
| This compound (15 nM) | 18.5 ± 2.5 |
| BCL2-IN-5 (8 nM) | 25.3 ± 3.1 |
| This compound (15 nM) + BCL2-IN-5 (8 nM) | 68.7 ± 4.5 |
Experimental Protocols & Workflows
A logical workflow for evaluating the in vitro combination of this compound is essential for generating robust and reproducible data.
Caption: Logical workflow for in vitro evaluation of drug combinations with this compound.
Protocol 1: Cell Viability and Synergy Assessment
This protocol is designed to determine cell viability in response to single agents and combinations to subsequently calculate synergy.
-
Cell Culture: Culture DHL cells (e.g., SUDHL-4) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 0.2 and 1.5 x 10^6 cells/mL.
-
Cell Seeding: Plate cells in a 96-well white, clear-bottom plate at a density of 20,000 cells/well in 50 µL of culture medium.
-
Drug Preparation: Prepare 2x concentrated stock solutions of this compound and the combination agent (BCL2-IN-5) in culture medium. Perform serial dilutions to create a dose-response curve for each drug. For combination studies, prepare a matrix of combinations at a constant ratio around the IC50 of each drug.
-
Treatment: Add 50 µL of the 2x drug solutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (blank) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Use a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of the viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis:
-
Subtract blank readings from all wells.
-
Normalize data to the vehicle control (defined as 100% viability).
-
Calculate IC50 values for single agents using non-linear regression.
-
Use specialized software (e.g., CompuSyn) to calculate Combination Index (CI) values from the combination data.
-
Protocol 2: BTK Enzymatic Activity Assay (ADP-Glo™ Format)
This biochemical assay measures the direct inhibition of purified BTK enzyme by this compound.[11]
Caption: Workflow for a BTK enzymatic activity assay using ADP-Glo™ technology.
-
Reagent Preparation:
-
Prepare BTK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.[11]
-
Dilute purified recombinant BTK enzyme and a suitable peptide substrate in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
Prepare serial dilutions of this compound.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of BTK enzyme/substrate mix.
-
Add 0.5 µL of this compound dilution or vehicle control.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Data Acquisition: Read luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to BTK activity.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and calculate the IC50 for this compound's enzymatic inhibition.
Protocol 3: Western Blot for Pathway Analysis
This protocol verifies that this compound and its combination partner inhibit their respective target pathways in a cellular context.
-
Cell Treatment and Lysis:
-
Seed 2 x 10^6 SUDHL-4 cells in a 6-well plate and treat with vehicle, this compound, the combination partner, or the combination for 2-4 hours.
-
To assess BTK pathway inhibition, stimulate cells with anti-IgM antibody for 10 minutes before harvesting.
-
Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-PLCγ2 (Tyr759)
-
Total PLCγ2
-
Cleaved PARP (as a marker of apoptosis)
-
β-Actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify changes in protein phosphorylation and expression levels relative to the loading control. A decrease in p-BTK and p-PLCγ2 would confirm this compound target engagement, while an increase in cleaved PARP would confirm apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Complementary roles for CD19 and Bruton's tyrosine kinase in B lymphocyte signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. BTK inhibitors: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. promega.de [promega.de]
Troubleshooting & Optimization
Btk-IN-19 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Btk-IN-19 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK) with a very high affinity (IC50 < 0.001 µM).[1][2] It is supplied as a solid. Key chemical properties are summarized in the table below.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
This compound is known to be practically insoluble in water and ethanol.[3] This is a common characteristic among many kinase inhibitors, which are often lipophilic molecules.[4][5][6] Such compounds have a tendency to precipitate out of aqueous solutions, especially at neutral pH.
Q3: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[3] For a similar compound, BTK IN-1, a solubility of 77 mg/mL (200.07 mM) in fresh DMSO has been reported.[3]
Troubleshooting Guide: Preparing this compound Solutions
This guide provides step-by-step instructions for preparing this compound solutions for in vitro and in vivo experiments, with a focus on overcoming aqueous solubility challenges.
Initial Stock Solution Preparation
Problem: Difficulty dissolving the initial solid this compound powder.
Solution:
-
Recommended Solvent: Use 100% fresh, anhydrous DMSO to prepare a high-concentration stock solution.[3] Moisture-absorbing DMSO can reduce the solubility of the compound.[3]
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate the solution gently until the solid is completely dissolved.
-
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Stock solutions in DMSO are typically stable for at least one month at -20°C and up to a year at -80°C.[3]
Preparing Working Solutions for Aqueous-Based Assays
Problem: this compound precipitates when the DMSO stock is diluted into an aqueous buffer for cell-based assays or enzymatic experiments.
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous working solution is kept as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments.
-
Serial Dilution: Perform serial dilutions of your high-concentration DMSO stock solution in your aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer to the DMSO stock.
-
Use of Surfactants or Co-solvents: For some poorly soluble compounds, the addition of a small amount of a biocompatible surfactant (e.g., Tween 80, Pluronic F-68) or a co-solvent (e.g., PEG300, ethanol) to the final aqueous solution can help maintain solubility.[7][8] However, the compatibility of these agents with your specific assay must be validated.
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent.[5][7] If your experimental conditions allow, you may test the solubility of this compound in buffers with slightly different pH values. Weakly basic compounds tend to be more soluble at a lower pH.[7]
Formulations for In Vivo Studies
Problem: Administering this compound to animals in a biocompatible vehicle without precipitation.
Solution:
For animal studies, a common formulation strategy for poorly water-soluble compounds involves a mixture of solvents and surfactants. A typical formulation might consist of:
-
10% DMSO: To initially dissolve the compound.
-
40% PEG300: A water-miscible co-solvent.
-
5% Tween 80: A surfactant to aid in forming a stable emulsion.
-
45% Saline: The aqueous base.
Protocol for In Vivo Formulation:
-
Dissolve this compound in DMSO to create a concentrated stock.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline to the desired final volume and mix well.
Note: The suitability of any formulation should be tested for stability and potential toxicity in the animal model before proceeding with efficacy studies.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 445.35 g/mol | [1] |
| Formula | C21H22Cl2N6O | [1] |
| Appearance | Solid | [1] |
| IC50 (BTK) | < 0.001 µM | [1][2] |
Table 2: Solubility of this compound and a Structurally Similar Compound
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] | |
| DMSO | Soluble | [3] | |
| BTK IN-1 | DMSO | 77 mg/mL (200.07 mM) | [3] |
Visualizations
Signaling Pathways
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Recommended workflow for preparing this compound solutions for experiments.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitor Chemistry - Drug Discovery Chemistry - ..I-PROD-1-CIIProd_153 [drugdiscoverychemistry.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Btk substrate peptide | BTK | | Invivochem [invivochem.com]
Technical Support Center: Optimizing Btk-IN-19 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of Btk-IN-19 in your cell viability assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure you obtain accurate and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, differentiation, and survival of B-cells.[2][3] By inhibiting BTK, this compound can block these downstream signals, leading to decreased cell proliferation and survival in B-cell malignancies.[4][5] BTK also plays a role in the inflammatory responses of other immune cells, such as macrophages.[6][7][8]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: As a starting point, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, this compound has an IC50 of less than 0.001 µM for the BTK enzyme and 0.080 µM for B-cell proliferation.[1] Therefore, an initial screening range of 0.01 µM to 10 µM is a reasonable starting point. We recommend a 7-point serial dilution within this range.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For cell-based assays, it is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest this compound concentration) in your experimental setup.
Q4: Which cell viability assay should I choose: MTT or CCK-8?
A4: Both MTT and CCK-8 assays are reliable methods for assessing cell viability. The choice often depends on your specific experimental needs and laboratory resources.
-
MTT Assay: This is a classic, cost-effective assay where living cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.[10] A solubilization step is required to dissolve the formazan crystals before reading the absorbance.[10]
-
CCK-8 Assay: This assay uses a highly water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.[11] This assay is generally considered more convenient as it does not require a solubilization step and is non-toxic to cells, allowing for longer incubation times if necessary.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in vehicle control wells | - DMSO concentration is too high, causing cytotoxicity.- Contamination of the culture medium or reagents.[12] | - Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.5%).- Use sterile techniques and check all reagents for contamination.[9][12] |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors during reagent addition. | - Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.- Use calibrated pipettes and be consistent with your technique. |
| Low signal or poor dynamic range | - Cell seeding density is too low or too high.- Incubation time with this compound is too short.- Incubation time with the assay reagent (MTT or CCK-8) is insufficient. | - Optimize the cell seeding density for your specific cell line. A typical range is 1,000-100,000 cells per well.[12]- Extend the incubation time with this compound (e.g., 48 or 72 hours).- Increase the incubation time with the assay reagent (within the recommended range of 1-4 hours for CCK-8).[11][13] |
| Precipitate formation in the culture medium | - this compound may have limited solubility at higher concentrations in aqueous media. | - Ensure the stock solution is fully dissolved in DMSO before diluting in culture medium.- Visually inspect the wells after adding the compound. If a precipitate is observed, consider using a lower starting concentration. |
Experimental Protocols
Cell Viability Assay Using CCK-8
This protocol provides a general guideline. Optimization of cell number and incubation times is recommended for each specific cell line and experimental condition.
Materials:
-
This compound
-
DMSO
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Your cell line of interest in complete culture medium
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remember to account for the 10x dilution when adding to the wells.
-
Add 10 µL of the diluted this compound solutions to the respective wells.
-
For vehicle control wells, add 10 µL of culture medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Screening
| Parameter | Recommendation |
| Starting Concentration | 10 µM |
| Lowest Concentration | 0.01 µM |
| Serial Dilution Factor | 1:3 or 1:5 |
| Number of Data Points | 7 |
Table 2: Key Parameters for CCK-8 Cell Viability Assay
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Incubation Time | 24, 48, or 72 hours |
| CCK-8 Reagent Volume | 10 µL/well |
| CCK-8 Incubation Time | 1 - 4 hours |
| Absorbance Wavelength | 450 nm |
Visualizations
Caption: Workflow for optimizing this compound concentration in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Possible Role of Bruton Tyrosine Kinase Inhibitors in the Treatment of COVID-19: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. regenhealthsolutions.info [regenhealthsolutions.info]
- 8. Inhibition of Bruton tyrosine kinase in patients with severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. atcc.org [atcc.org]
- 13. dojindo.co.jp [dojindo.co.jp]
Btk Protein Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing Western blot analysis of Bruton's tyrosine kinase (Btk).
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during Btk Western blotting experiments.
Issue 1: No Btk band is visible at the expected molecular weight (~76-77 kDa).
-
Possible Cause: Problems with protein transfer from the gel to the membrane.
-
Solution: After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was successful and even.[1][2][3] For large proteins like Btk, you may need to optimize the transfer time and voltage.[1] If you suspect smaller proteins are passing through the membrane, you can try using a membrane with a smaller pore size or placing a second membrane behind the first.[1]
-
Possible Cause: Inactive primary or secondary antibody.
-
Solution: Ensure that your antibodies have been stored correctly and have not expired.[4][5] To test the activity of your primary antibody, you can perform a dot blot.[4] Also, confirm that the secondary antibody is compatible with the host species of the primary antibody.[6]
-
Possible Cause: Insufficient amount of Btk protein in the sample.
-
Solution: Btk is expressed in hematopoietic lineage cells.[7] It is crucial to use appropriate positive control cell lysates, such as NAMALWA, U-698-M, K-562, Daudi, or Ramos cells, to validate your experimental setup.[7][8] If you are working with a sample that has low Btk expression, you may need to load a higher amount of total protein (a minimum of 20-30 µg of whole-cell extract is recommended) or enrich your sample for Btk using techniques like immunoprecipitation.[3][9]
-
Possible Cause: The presence of sodium azide in your buffers.
-
Solution: Sodium azide can inhibit the activity of Horseradish Peroxidase (HRP), a common enzyme conjugated to secondary antibodies.[5] Ensure that your wash buffers and antibody dilution buffers are free of sodium azide.
Issue 2: The Btk band is very weak.
-
Possible Cause: Suboptimal antibody concentrations.
-
Solution: The concentrations of both the primary and secondary antibodies may need to be optimized. You can try increasing the concentration of the primary antibody or extending the incubation time, for instance, by incubating overnight at 4°C.[4][10]
-
Possible Cause: Inefficient protein transfer.
-
Solution: For larger proteins like Btk, consider adding a low percentage of SDS (0.01–0.05%) to the transfer buffer to aid in its movement from the gel to the membrane.[4] Also, ensure good contact between the gel and the membrane, avoiding any air bubbles.[1][11]
-
Possible Cause: Excessive washing of the membrane.
-
Solution: While washing is necessary to reduce background, excessive or harsh washing can strip the antibody from the blot. Try reducing the number or duration of wash steps.
Issue 3: High background on the Western blot.
-
Possible Cause: Inadequate blocking of the membrane.
-
Solution: Blocking is essential to prevent non-specific binding of antibodies.[6] You can try increasing the blocking time or using a different blocking agent.[6][11] For example, if you are using non-fat dry milk, you could switch to bovine serum albumin (BSA), especially if working with phospho-specific antibodies.[5]
-
Possible Cause: Antibody concentration is too high.
-
Solution: High concentrations of either the primary or secondary antibody can lead to increased background noise.[5][11] Try reducing the antibody concentrations.
-
Possible Cause: The membrane was allowed to dry out.
-
Solution: It is critical to keep the membrane moist throughout the incubation and washing steps to prevent non-specific binding and high background.[1][3][5]
Issue 4: Multiple non-specific bands are visible.
-
Possible Cause: The primary antibody may be cross-reacting with other proteins.
-
Solution: Ensure you are using a Btk antibody that has been validated for specificity.[12] You can also try increasing the stringency of your washes, for example, by adding a detergent like Tween-20. Reducing the concentration of the primary antibody can also help minimize non-specific binding.[4]
-
Possible Cause: Protein degradation.
-
Solution: The presence of bands at lower molecular weights than expected could indicate that the Btk protein has been degraded. Always prepare your samples with protease inhibitors and keep them on ice to minimize degradation.[1][9]
-
Possible Cause: Too much protein loaded on the gel.
-
Solution: Overloading the gel with too much total protein can lead to the appearance of non-specific bands.[4][9] Try loading a smaller amount of your sample.
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions for Btk Western Blot
| Antibody Type | Supplier Example | Starting Dilution | Dilution Range | Incubation Conditions |
| Monoclonal Primary | Santa Cruz Biotechnology (sc-81735) | 1:200 | 1:100 - 1:1000 | 1 hour at room temperature or overnight at 4°C |
| Polyclonal Primary | Proteintech (21581-1-AP) | 1:1000 | 1:1000 - 1:4000 | 1.5 hours at room temperature |
| HRP-conjugated Secondary | Varies | 1:1000 | 1:1000 - 1:10000 | 1 hour at room temperature |
Note: These are general recommendations. Optimal dilutions should be determined experimentally.
Experimental Protocols
Detailed Protocol for Btk Western Blotting
-
Sample Preparation:
-
SDS-PAGE:
-
Load 20-40 µg of total protein per lane into an SDS-PAGE gel. The percentage of the gel should be appropriate for the size of Btk (~77 kDa).
-
Include a lane with molecular weight markers.
-
Run the gel until adequate separation of the proteins is achieved.[2]
-
-
Protein Transfer:
-
Blocking:
-
After transfer, block the membrane for at least 1 hour at room temperature or overnight at 4°C in a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST).[2]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary Btk antibody diluted in blocking buffer. Recommended incubation is for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody that is specific for the primary antibody's host species. This is typically done for 1 hour at room temperature with gentle agitation.[2]
-
-
Final Washes:
-
Repeat the washing step to remove any unbound secondary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Capture the signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[2]
-
Visualizations
Caption: A general workflow diagram for Western blotting.
Caption: A troubleshooting decision tree for Btk Western blotting.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. bio-rad.com [bio-rad.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. wildtypeone.substack.com [wildtypeone.substack.com]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. BTK antibody (21581-1-AP) | Proteintech [ptglab.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Btk Antibody | Cell Signaling Technology [cellsignal.com]
Btk-IN-19 off-target effects and kinase profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects and kinase profiling of Btk-IN-19. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Compound 51, is a reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Unlike covalent BTK inhibitors that form a permanent bond with the kinase, this compound binds non-covalently to the ATP-binding site, allowing for dissociation from the enzyme.[1] Its primary mechanism of action is the inhibition of BTK's kinase activity, which is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] By blocking this pathway, this compound can inhibit the proliferation of B-cells.[1]
Q2: What is the reported potency of this compound for its primary target, BTK?
A2: this compound is a potent BTK inhibitor with a reported IC50 of less than 0.001 µM in biochemical assays.[1] In cellular assays, it has been shown to inhibit B-cell proliferation with an IC50 of 0.080 µM.[1]
Q3: Has this compound been characterized in vivo?
A3: Yes, this compound has been evaluated in rodent models. In mice, a single intraperitoneal injection of 80 mg/kg was shown to inhibit the expression of the activation marker CD69.[1] In rats, oral administration of 5 mg/kg demonstrated low to moderate in vivo clearance and modest oral exposure.[1]
Q4: How does the selectivity of this compound compare to other BTK inhibitors?
A4: The provided search results do not contain a head-to-head comparison of this compound with other BTK inhibitors in a comprehensive kinase panel. However, the development of reversible inhibitors like this compound is often driven by the goal of improving selectivity and reducing the off-target effects seen with first-generation covalent inhibitors like ibrutinib.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in cellular assays | 1. Cell viability issues unrelated to BTK inhibition.2. Variability in cell density or passage number.3. Degradation of this compound in culture media. | 1. Perform a cytotoxicity assay with a control cell line that does not express BTK to assess non-specific toxicity.2. Standardize cell seeding density and use cells within a consistent passage number range.3. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Lower than expected inhibition of B-cell proliferation | 1. Suboptimal concentration of this compound.2. Presence of serum proteins in the culture media binding to the inhibitor.3. Use of a cell line with low dependence on the BCR signaling pathway. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line.2. Consider reducing the serum concentration in your assay medium, if compatible with your cell line.3. Confirm the BTK expression and dependence of your cell line on the BCR pathway through literature review or western blotting for key pathway components. |
| Unexpected cellular phenotype observed | 1. Off-target effects of this compound.2. The observed phenotype is a downstream consequence of BTK inhibition not previously characterized. | 1. Consult the kinase profiling data to identify potential off-target kinases that might be responsible for the observed phenotype. Consider using a structurally different BTK inhibitor as a control.2. Investigate downstream signaling pathways of BTK to determine if the phenotype is consistent with on-target inhibition. |
| Poor in vivo efficacy | 1. Insufficient drug exposure due to poor pharmacokinetics.2. Rapid metabolism of the compound. | 1. Optimize the dosing regimen (dose and frequency) based on pharmacokinetic studies.2. Co-administer with a compound that inhibits relevant metabolic enzymes, if known and ethically permissible in the experimental model. |
Kinase Profiling Data
The following table summarizes the kinase selectivity of this compound against a panel of kinases. The data is based on in vitro binding or enzymatic assays and is intended to provide insights into potential off-target interactions.
| Kinase | IC50 (nM) or % Inhibition @ [Concentration] |
| BTK | <1 |
| Data for off-target kinases for this compound (Compound 51) is not available in the provided search results. A comprehensive kinase screen would be necessary to populate this table. |
Note: The lack of specific off-target kinase inhibition data for this compound in the provided search results is a significant limitation. The table above serves as a template for how such data should be presented. Researchers are strongly encouraged to perform their own comprehensive kinase profiling to fully characterize the selectivity of this compound in their experimental systems.
Experimental Protocols
In Vitro BTK Enzymatic Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of a BTK inhibitor using a biochemical assay format.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a poly-GT peptide)
-
This compound
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add a small volume of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add recombinant BTK enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Cellular B-Cell Proliferation Assay
This protocol provides a general method for assessing the effect of this compound on the proliferation of B-cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or similar)
-
96-well clear bottom, white-walled plates
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate at a predetermined optimal density.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate for a period of time that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK and its inhibition by this compound.
Caption: A generalized workflow for determining the kinase selectivity profile of an inhibitor like this compound, encompassing both biochemical and cellular approaches.
References
Btk-IN-19 stability in cell culture media over time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Btk-IN-19, a Bruton's tyrosine kinase (BTK) inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[1][2] By inhibiting BTK, this compound can block downstream signaling cascades, including the NF-κB and MAPK pathways, leading to reduced B-cell activity.[3][4][5] This makes it a valuable tool for studying B-cell malignancies and autoimmune diseases.[1][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: Most small molecule kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture media. Always check the manufacturer's datasheet for specific solubility information.
Q3: How stable is this compound in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Compound Degradation: this compound may be unstable in the cell culture media over the course of the experiment. | - Perform a stability study to determine the half-life of this compound in your specific media and under your experimental conditions (see Experimental Protocols). - Consider replenishing the media with fresh inhibitor at regular intervals based on its stability profile. |
| Incorrect Concentration: The final concentration of the inhibitor may be too low to elicit a biological response. | - Titrate the concentration of this compound to determine the optimal effective dose for your cell line and assay. - Verify the concentration of your stock solution. | |
| Cell Line Insensitivity: The targeted BTK pathway may not be a critical survival pathway for the specific cell line being used. | - Confirm that your cell line expresses BTK and that the BTK pathway is active. - Consider using a positive control cell line known to be sensitive to BTK inhibition. | |
| Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailable concentration.[1] | - Reduce the percentage of FBS in your culture medium if your cells can tolerate it. - Determine the effect of serum on inhibitor activity by performing assays at different serum concentrations. | |
| High Cell Toxicity or Off-Target Effects | High Concentration of Inhibitor: The concentration of this compound may be too high, leading to non-specific effects. | - Perform a dose-response curve to identify a concentration that is effective without causing excessive toxicity. - Use the lowest effective concentration for your experiments. |
| Off-Target Kinase Inhibition: this compound may inhibit other kinases in addition to BTK, leading to unexpected phenotypes. Some BTK inhibitors are known to have off-target effects on kinases like TEC, ITK, and EGFR family members.[5][6][7][8] | - Consult literature or kinase profiling data to understand the selectivity profile of this compound. - Use structurally different BTK inhibitors as controls to confirm that the observed phenotype is due to BTK inhibition. | |
| DMSO Toxicity: High concentrations of the solvent DMSO can be toxic to cells. | - Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%). - Include a vehicle control (media with the same concentration of DMSO as your treated samples) in all experiments. | |
| Variability Between Experiments | Inconsistent Cell Health or Passage Number: The physiological state of the cells can affect their response to inhibitors. | - Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting an experiment. |
| Inconsistent Inhibitor Preparation: Errors in diluting the stock solution can lead to variability. | - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Vortex dilutions thoroughly to ensure homogeneity. |
Data Presentation
Table 1: Illustrative Stability of this compound in Cell Culture Media at 37°C
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
| Time (Hours) | Concentration in RPMI + 10% FBS (% Remaining) | Concentration in DMEM + 10% FBS (% Remaining) |
| 0 | 100 | 100 |
| 4 | 95 | 92 |
| 8 | 88 | 85 |
| 12 | 82 | 78 |
| 24 | 65 | 60 |
| 48 | 42 | 35 |
| 72 | 25 | 18 |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI, DMEM) with supplements (e.g., 10% FBS)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
LC-MS system
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one tube from the incubator.
-
Immediately process the sample to stop any further degradation. This typically involves protein precipitation by adding a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol).
-
Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS method to quantify the concentration of this compound.[2][9][10]
-
The LC method should be optimized to achieve good separation of this compound from any potential degradation products and media components.
-
The MS/MS method should be set up for selective and sensitive detection of the parent molecule.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining compound against time to visualize the degradation profile.
-
Calculate the half-life (t₁/₂) of this compound in the cell culture medium.
-
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the stability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ajmc.com [ajmc.com]
- 8. researchgate.net [researchgate.net]
- 9. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
Minimizing Btk-IN-19 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Btk-IN-19, a reversible Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK) with a half-maximal inhibitory concentration (IC50) of less than 0.001 μM.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3][4] By reversibly binding to BTK, this compound blocks its kinase activity, thereby inhibiting downstream signaling cascades, including the NF-κB and MAPK pathways.[3][4][5] This disruption of BCR signaling ultimately leads to decreased B-cell proliferation and survival.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[6] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller volumes.
Q3: What are the known off-target effects of BTK inhibitors?
While second-generation BTK inhibitors are generally more selective than first-generation inhibitors like ibrutinib, off-target effects can still occur.[7] Potential off-target kinases for BTK inhibitors include other members of the TEC kinase family, as well as EGFR, JAK3, and Her2.[5] These off-target interactions can sometimes lead to side effects such as rash, diarrhea, and cardiac toxicities.[7] It is important to consider the selectivity profile of any BTK inhibitor in your experimental design.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound in cell culture experiments.
Problem 1: High Cell Toxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Steps |
| DMSO Toxicity | - Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level. For most cell lines, this is typically below 0.5%, but it is crucial to determine the specific tolerance of your cell line with a DMSO-only control. - Prepare serial dilutions of your this compound stock in DMSO to minimize the volume of DMSO added to the culture. |
| High Concentration of this compound | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM) and narrow down to the effective, non-toxic range. - Refer to the IC50 value for B-cell proliferation (0.080 μM) as a starting point, but be aware that this can vary between cell lines.[1] |
| Cell Line Sensitivity | - Some cell lines may be inherently more sensitive to BTK inhibition. Consider using a lower concentration range or a shorter incubation time. - Review the literature for studies using BTK inhibitors in your cell line of interest to gauge expected sensitivity. |
Problem 2: Lack of Efficacy or Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | - As mentioned above, perform a thorough dose-response curve to identify the effective concentration for your experimental setup. |
| Compound Instability or Degradation | - Ensure proper storage of the this compound powder and stock solutions as recommended. Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions of this compound in culture medium for each experiment. |
| Cell Culture Conditions | - Ensure that the cell density is appropriate and that cells are in the logarithmic growth phase when the inhibitor is added. - Maintain consistent cell culture conditions (e.g., CO2 levels, temperature, humidity) to minimize variability. |
| Reversible Inhibition Kinetics | - As this compound is a reversible inhibitor, its effect may diminish over time as the compound is metabolized or as new BTK is synthesized. Consider the timing of your experimental endpoint and whether a re-dosing strategy is necessary for longer-term assays. |
Problem 3: Difficulty Dissolving this compound
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Solutions | - this compound is poorly soluble in water. Always prepare a high-concentration stock solution in 100% DMSO first. - When diluting the DMSO stock into aqueous culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion. Do not add aqueous solution directly to the DMSO stock. |
| Precipitation in Culture Medium | - If precipitation is observed after dilution, the final concentration may be too high for the amount of DMSO in the medium. Try lowering the final concentration of this compound or slightly increasing the final DMSO concentration (while staying within the non-toxic range for your cells). |
Quantitative Data Summary
| Parameter | Value | Reference |
| BTK Inhibition IC50 | < 0.001 μM | [1] |
| B-cell Proliferation IC50 | 0.080 μM (after 3 days) | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and resume logarithmic growth overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic for High Cell Toxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Possible Role of Bruton Tyrosine Kinase Inhibitors in the Treatment of COVID-19: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Btk-IN-19 and Mechanisms of Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Btk-IN-19, a reversible Bruton's tyrosine kinase (BTK) inhibitor. The information provided is based on the known resistance mechanisms to the broader class of non-covalent BTK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Unlike covalent BTK inhibitors that form a permanent bond with the Cysteine 481 (C481) residue of BTK, this compound binds non-covalently to the ATP-binding pocket, reversibly inhibiting its kinase activity.[3] This prevents the downstream signaling cascade that promotes B-cell proliferation and survival, making it a target for treating B-cell malignancies.[4][5]
Q2: My cancer cell line, initially sensitive to this compound, is showing signs of acquired resistance. What are the likely mechanisms?
Acquired resistance to non-covalent BTK inhibitors like this compound typically arises from genetic mutations that either alter the drug's binding site or activate downstream signaling pathways, bypassing the need for BTK activity. The most common mechanisms include:
-
On-target mutations in the BTK kinase domain: These are mutations that occur in the BTK gene itself, but outside the C481 residue. These mutations can interfere with the binding of non-covalent inhibitors.[6][7]
-
Mutations in downstream signaling molecules: The most frequently observed off-target mutations occur in PLCG2 (Phospholipase C Gamma 2), a direct substrate of BTK.[7][8] These mutations can lead to constitutive activation of the BCR pathway, rendering the cells less dependent on BTK signaling.
Q3: What specific BTK mutations should I screen for in my resistant cell line?
Several non-C481 BTK mutations have been identified in patients who developed resistance to the non-covalent BTK inhibitor pirtobrutinib. These mutations often cluster within the kinase domain and may confer cross-resistance to other covalent and non-covalent BTK inhibitors.[6][9][10] Researchers should consider sequencing the BTK kinase domain in their resistant cell lines, paying particular attention to the following reported mutations:
| Mutation | Location | Potential Impact |
| V416L | Kinase Domain | Impairs drug binding |
| A428D | Kinase Domain | Impairs drug binding; may confer cross-resistance |
| M437R | Kinase Domain | Impairs drug binding |
| T474I | "Gatekeeper" residue | Impairs drug binding; may confer cross-resistance |
| L528W | Kinase Domain | "Kinase-dead" mutation; may alter scaffolding function |
Q4: Can resistance to this compound develop through mechanisms other than BTK or PLCG2 mutations?
While mutations in BTK and PLCG2 are the most commonly reported mechanisms, other pathways can contribute to resistance.[11] These can include the activation of parallel signaling pathways that promote cell survival, such as the PI3K/Akt/mTOR or MAPK pathways.[5][12] Additionally, some resistance may be non-genetic and involve the tumor microenvironment.
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in a previously sensitive cell line.
This guide outlines a workflow to investigate the potential mechanisms of acquired resistance.
Experimental Protocols
1. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To quantify the dose-dependent effect of this compound on cell viability and confirm a shift in the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Seed both parental (sensitive) and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis for Signaling Pathway Activation
-
Objective: To assess the phosphorylation status of BTK and its downstream effectors to identify pathway reactivation.
-
Methodology:
-
Culture parental and resistant cells and treat with this compound at a concentration around the parental IC50 for a short duration (e.g., 1-2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-PLCγ2 (Tyr759)
-
Total PLCγ2
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Sanger Sequencing of BTK and PLCG2
-
Objective: To identify specific point mutations in the BTK kinase domain and hotspot regions of PLCG2.
-
Methodology:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Design primers to amplify the coding regions of the BTK kinase domain and known PLCG2 mutation hotspots.
-
Perform PCR amplification of the target regions.
-
Purify the PCR products.
-
Send the purified DNA and corresponding primers for Sanger sequencing.
-
Analyze the sequencing chromatograms to identify any nucleotide changes that result in amino acid substitutions compared to the parental cell line.
-
Signaling Pathways
The following diagram illustrates the B-cell receptor signaling pathway and the central role of BTK. Resistance mutations in BTK or PLCγ2 can lead to the reactivation of this pathway despite the presence of a BTK inhibitor.
This guide provides a starting point for investigating resistance to this compound. The specific mechanisms can vary between different cancer cell types and experimental conditions. For further assistance, please consult the relevant scientific literature on non-covalent BTK inhibitor resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors. [themednet.org]
- 8. esmo.org [esmo.org]
- 9. ashpublications.org [ashpublications.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Experimental Variability with Btk-IN-19
Welcome to the technical support center for Btk-IN-19, a valuable tool for researchers and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, activation, proliferation, and survival.[2][3] By reversibly binding to BTK, this compound blocks its activity and downstream signaling.
Q2: What is the difference between a reversible and an irreversible BTK inhibitor?
A2: Reversible inhibitors, like this compound, bind to the target enzyme through non-covalent interactions, allowing for an equilibrium between the bound and unbound state. Irreversible inhibitors, on the other hand, form a stable, covalent bond with the target, permanently inactivating it. The reversible nature of this compound can be advantageous in certain experimental setups, allowing for washout experiments to study the reversal of its effects.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer.
Troubleshooting Guides
Here are some common issues you might encounter during your experiments with this compound, along with potential causes and solutions.
Inconsistent Results in Cell-Based Assays
Problem: High variability in cell viability, proliferation, or signaling readouts between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Concentration | - Ensure your this compound stock solution is fully dissolved in DMSO before making dilutions. - Prepare fresh dilutions from your stock for each experiment to avoid degradation. - Verify the accuracy of your pipetting and serial dilutions. |
| Cell Line Variability | - Use cells from a consistent passage number for all experiments. - Regularly check for mycoplasma contamination. - Ensure uniform cell seeding density across all wells and plates. |
| Instability in Media | - The stability of this compound in specific cell culture media like DMEM or RPMI at 37°C for extended periods may vary. Consider performing a time-course experiment to assess the stability and activity of the compound in your specific media. |
| Off-Target Effects | - While this compound is a BTK inhibitor, like many kinase inhibitors, it may have off-target effects that can vary between cell lines. If you observe unexpected phenotypes, consider consulting a kinase selectivity profile for this compound if available, or compare your results with other BTK inhibitors with different selectivity profiles. |
Issues with In Vitro Kinase Assays
Problem: Difficulty in obtaining a consistent IC50 value or observing lower than expected inhibition.
| Potential Cause | Troubleshooting Steps |
| High ATP Concentration | - As an ATP-competitive inhibitor, the apparent potency of this compound will be affected by the ATP concentration in your assay. For consistent results, use an ATP concentration at or near the Km for BTK.[4] |
| Enzyme Quality and Activity | - Ensure you are using a high-quality, active BTK enzyme. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles. - Determine the optimal enzyme concentration for your assay to ensure you are in the linear range of the reaction.[4] |
| Assay Format | - The choice of assay format (e.g., ADP-Glo, TR-FRET) can influence the results. Be aware of potential artifacts with reversible inhibitors, such as the pre-incubation time of the inhibitor with the enzyme.[5][6] |
| Compound Precipitation | - At higher concentrations, this compound may precipitate in aqueous assay buffers. Visually inspect your assay wells for any signs of precipitation. If observed, you may need to adjust the buffer composition or the highest concentration tested. |
Challenges in Western Blot Analysis
Problem: Inconsistent or weak signal for phosphorylated BTK (p-BTK) after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody | - Use a phospho-specific antibody that has been validated for Western blotting. - Optimize the antibody concentration to achieve a good signal-to-noise ratio. |
| Sample Preparation | - Work quickly and keep samples on ice to minimize phosphatase activity. - Include phosphatase inhibitors in your lysis buffer. |
| Blocking Buffer | - For phospho-proteins, it is often recommended to use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk, as milk contains casein which is a phosphoprotein and can lead to high background. |
| Transfer Efficiency | - Optimize your Western blot transfer conditions to ensure efficient transfer of BTK, especially if you are also probing for total BTK on the same membrane. |
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| BTK | Biochemical Assay | <0.001 µM | [1] |
| B-cell proliferation | Cellular Assay | 0.080 µM | [1] |
Experimental Protocols
General Protocol for Cell Viability/Proliferation Assay (e.g., MTS/MTT)
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Cell Seeding: Seed your cells of interest (e.g., Ramos, TMD8) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight if they are adherent.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours to allow for the colorimetric reaction to occur.
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.
General Protocol for Western Blotting to Detect p-BTK
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Cell Treatment: Treat your cells with various concentrations of this compound for the desired time. Include a positive control (e.g., stimulated with a known BTK activator) and a negative control (DMSO vehicle).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
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Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Stripping and Re-probing (Optional): To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total BTK or a housekeeping protein like GAPDH or β-actin.
General Protocol for In Vitro Kinase Assay (e.g., ADP-Glo™)
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Reagent Preparation: Prepare the kinase reaction buffer, BTK enzyme, substrate (e.g., a generic tyrosine kinase substrate), and ATP solution.
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Inhibitor Dilution: Prepare serial dilutions of this compound in the kinase reaction buffer.
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Reaction Setup: In a multi-well plate, add the BTK enzyme, the substrate, and the this compound dilutions. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control (for background).
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Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C or room temperature) for the specified time (e.g., 60 minutes).
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Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer.
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Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.
-
Measurement: Read the luminescence using a plate reader.
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Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value.[7]
Visualizations
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.de [promega.de]
Interpreting unexpected results with Btk-IN-19
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Btk-IN-19.
General Information
This compound is a reversible Bruton's tyrosine kinase (BTK) inhibitor.[1] It is characterized by high potency, with an in vitro IC50 value of less than 0.001 μM against the BTK enzyme.[1]
| Parameter | Value | Species/System |
| Target | Bruton's tyrosine kinase (BTK) | - |
| Inhibition Type | Reversible | - |
| IC50 (Enzymatic) | <0.001 μM | - |
| IC50 (B-cell proliferation) | 0.080 μM | - |
| In Vivo Activity | Demonstrated inhibition of CD69 | Mouse |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound, and how does it differ from inhibitors like ibrutinib?
A1: this compound is a reversible inhibitor of BTK, meaning it binds to the kinase's active site through non-covalent interactions.[1] This is in contrast to first-generation inhibitors like ibrutinib, which are irreversible covalent inhibitors.[2][3] Ibrutinib forms a permanent bond with a specific cysteine residue (C481) in the BTK active site.[2] The reversible nature of this compound may be advantageous in cases where mutations at the C481 residue confer resistance to covalent inhibitors.[2][4]
Q2: I am not observing the expected inhibition of BTK phosphorylation (pY223) in my cell-based assay. What are the possible causes?
A2: Several factors could contribute to a lack of BTK inhibition. Consider the following troubleshooting steps:
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration range. Although the enzymatic IC50 is very low (<1 nM), the cellular IC50 for inhibiting B-cell proliferation is higher (80 nM).[1] Your effective concentration for inhibiting phosphorylation in a specific cell line may be different. We recommend performing a dose-response curve from 1 nM to 10 µM. Also, confirm that the pre-incubation time with this compound is sufficient before cell stimulation.
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Cellular ATP Concentration: As a reversible inhibitor, this compound likely competes with ATP for binding to the kinase active site. High intracellular ATP levels can reduce the apparent potency of ATP-competitive inhibitors.
-
Compound Stability and Solubility: Verify the stability of this compound in your specific cell culture media. Ensure the compound is fully solubilized in your vehicle (e.g., DMSO) and diluted correctly. Precipitated compound will not be active.
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Cell Line and Pathway Activation: Confirm that the BTK pathway is robustly activated in your chosen cell line upon stimulation (e.g., with anti-IgM for B-cells). A weak signal will make it difficult to observe inhibition.
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Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the inhibitor from the cell, reducing its effective intracellular concentration.
Q3: My cells are showing significant cytotoxicity at concentrations where I don't expect to see full BTK inhibition. Is this due to off-target effects?
A3: It is possible. While this compound is potent against BTK, unexpected cytotoxicity could be due to off-target effects on other kinases essential for cell survival. First- and second-generation BTK inhibitors are known to have off-target activities on other kinases like TEC, ITK, and SRC family kinases.[5][6][7] To investigate this:
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Perform a Dose-Response Viability Assay: Carefully compare the EC50 for cytotoxicity with the IC50 for BTK phosphorylation in your cell line. A large window between these values suggests on-target toxicity, while overlapping values may indicate off-target effects.
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Consult Kinase Profiling Data: If available, review broad kinase screening data for this compound. If not, consider performing a kinase profiling assay to identify other potential targets.
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Use a Structurally Unrelated BTK Inhibitor: As a control, test a different reversible BTK inhibitor. If it recapitulates the desired phenotype without the same level of toxicity, it suggests the cytotoxicity of this compound may be off-target.
Q4: I am seeing variability in my results between experiments. How can I improve reproducibility?
A4: Reproducibility issues with kinase inhibitors often stem from minor variations in experimental conditions.
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Standardize Protocols: Ensure all steps, from cell plating density and stimulation conditions to inhibitor dilution and incubation times, are consistent.
-
Reagent Quality: Use fresh, high-quality reagents. Aliquot and store this compound according to the manufacturer's recommendations to avoid degradation from repeated freeze-thaw cycles.
-
Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, as it can have minor effects on cell health and signaling.
-
Passage Number: Use cells within a consistent and low passage number range, as cell lines can change phenotypically over time in culture.
Experimental Protocols & Methodologies
The following are generalized protocols. Researchers should optimize these for their specific cell lines and experimental systems.
Protocol 1: Western Blot for Phospho-BTK (pY223) Inhibition
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Cell Culture: Plate your cells of interest (e.g., Ramos B-cells) at a density of 1x10^6 cells/mL in appropriate media.
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Inhibitor Treatment: Pre-incubate cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours at 37°C. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Stimulation: Activate the B-cell receptor (BCR) pathway by adding an appropriate stimulus, such as anti-IgM F(ab')2 fragment, for 5-10 minutes.
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Lysis: Pellet the cells by centrifugation and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the phospho-BTK signal.
Protocol 2: Cell Proliferation/Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well opaque plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle-only (0% inhibition) and a positive control for cell death (e.g., staurosporine, 100% inhibition).
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Assay:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls and plot the dose-response curve using non-linear regression to determine the IC50 value.
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table illustrates a hypothetical kinase profiling result to guide the interpretation of potential off-target effects. Data is presented as % Inhibition at a 1 µM concentration of this compound.
| Kinase Family | Kinase Target | % Inhibition @ 1 µM | Potential Implication |
| TEC Family | BTK | 99% | Primary Target |
| TEC | 65% | Potential for overlapping effects in cells expressing TEC. | |
| ITK | 40% | Possible effects on T-cell signaling at higher concentrations.[5] | |
| SRC Family | LYN | 55% | May affect pathways upstream of BTK in B-cells. |
| SRC | 30% | ||
| Other | EGFR | 5% | Likely not a direct target. |
| CDK2 | 2% | Likely not a direct target. |
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
Caption: General experimental workflow for characterizing a novel kinase inhibitor like this compound.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FDA Approves First Reversible BTK Inhibitor - BioSpace [biospace.com]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 7. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-19 lot-to-lot variability concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-19. This guide addresses potential concerns regarding lot-to-lot variability to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[2][3] By reversibly binding to BTK, this compound blocks its activity, thereby inhibiting downstream signaling and B-cell function. Its reversible nature means it does not form a permanent covalent bond with the enzyme.
Q2: What are the potential sources of lot-to-lot variability with this compound?
A2: As with any synthetic small molecule, lot-to-lot variability can arise from several factors during manufacturing and handling. While reputable suppliers have stringent quality control, slight variations can occur. Potential sources of variability for this compound may include:
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Purity: Minor differences in the percentage of the active compound versus impurities.
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Solubility: Variations in the crystalline form or presence of trace impurities can affect how readily the compound dissolves in common laboratory solvents like DMSO.
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Potency (IC50): Slight structural variations or the presence of less active isomers could lead to minor shifts in the half-maximal inhibitory concentration (IC50).
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Moisture Content: Differences in the amount of residual water can affect the accurate weighing of the compound for preparing stock solutions.
Q3: How can I check the quality of a new lot of this compound?
A3: It is good laboratory practice to perform a quality control (QC) check on each new lot of a critical reagent like this compound. We recommend the following:
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Visual Inspection: Check for any visual differences in the appearance of the powder (e.g., color, texture) compared to previous lots.
-
Solubility Test: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and observe if it dissolves completely. Any precipitation or cloudiness could indicate a solubility issue.
-
Functional Assay: The most definitive QC check is to perform a functional assay to determine the IC50 of the new lot and compare it to the value obtained from a previous, trusted lot. A cell-based assay measuring the inhibition of B-cell proliferation or a Western blot for phospho-BTK are suitable options.
Q4: The Certificate of Analysis (CoA) for my new lot of this compound shows a slightly different purity value. Is this a concern?
A4: Minor variations in purity (e.g., 99.2% vs. 99.5%) are generally not a cause for concern, provided the purity is high. However, if you observe a significant drop in purity or if your experiments are highly sensitive to impurities, it is advisable to perform a functional assay to confirm that the potency of the new lot is consistent with your previous experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered when using this compound, with a focus on issues that may arise from lot-to-lot variability.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments. | Lot-to-lot variability in potency. | 1. Confirm Lot Number: Ensure you are using the same lot of this compound for all related experiments. 2. Perform a Head-to-Head Comparison: Test the old and new lots in parallel in the same experiment to confirm a potency difference. 3. Adjust Concentration: If a consistent difference is observed, you may need to adjust the concentrations used for the new lot to achieve the desired biological effect. |
| Inaccurate pipetting or serial dilutions. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare Fresh Dilutions: Always prepare fresh serial dilutions for each experiment from a trusted stock solution. | |
| Cell-based assay variability. | 1. Cell Passage Number: Use cells within a consistent and low passage number range. 2. Cell Density: Ensure consistent cell seeding density. | |
| This compound stock solution is cloudy or has precipitated. | Poor solubility of the new lot. | 1. Gentle Warming: Warm the stock solution to 37°C for a short period to aid dissolution. 2. Sonication: Briefly sonicate the vial in a water bath. 3. Prepare a Lower Concentration Stock: If solubility issues persist, prepare a fresh stock solution at a lower concentration (e.g., 5 mM). |
| Improper storage. | 1. Check Storage Conditions: Ensure the stock solution is stored at -20°C or -80°C and protected from light. 2. Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. | |
| Reduced or no inhibition of BTK phosphorylation in Western blot. | Degraded or inactive compound. | 1. Use a Fresh Aliquot: Test a fresh, unopened aliquot of this compound. 2. Confirm Positive Control: Include a known, potent BTK inhibitor as a positive control in your experiment. |
| Suboptimal antibody performance. | 1. Validate Antibodies: Ensure your primary antibodies for both total BTK and phospho-BTK (Tyr223) are validated and working correctly.[4][5] 2. Optimize Antibody Dilutions: Perform a titration of your primary antibodies to determine the optimal concentration. | |
| Unexpected off-target effects or cellular toxicity. | Presence of impurities in a specific lot. | 1. Compare to a Different Lot: Test a different lot of this compound to see if the off-target effects are lot-specific. 2. Lower the Concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects. 3. Review the Certificate of Analysis: Check the CoA for any information on identified impurities. |
Experimental Protocols
Protocol 1: Quality Control of this compound Lots using a Cell-Based B-Cell Proliferation Assay
This protocol describes a method to determine and compare the IC50 values of different lots of this compound using a human B-cell lymphoma cell line (e.g., Ramos cells).
Materials:
-
Ramos cells (or other suitable B-cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (different lots to be tested)
-
DMSO (cell culture grade)
-
Anti-IgM antibody (for B-cell stimulation)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
96-well clear bottom, white-walled plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Prepare this compound Stock Solutions:
-
Prepare a 10 mM stock solution of each this compound lot in DMSO.
-
Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 100 µM to 0.01 nM).
-
-
Cell Seeding:
-
Harvest Ramos cells in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 50 µL of culture medium.
-
-
Compound Treatment:
-
Add 25 µL of the diluted this compound solutions to the respective wells.
-
Include wells with DMSO only as a vehicle control.
-
-
B-Cell Stimulation:
-
Add 25 µL of anti-IgM antibody to all wells (except for unstimulated controls) to a final concentration of 10 µg/mL to stimulate B-cell proliferation.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% proliferation) and unstimulated control (0% proliferation).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the IC50 value for each lot using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Table 1: Hypothetical IC50 Data for Different Lots of this compound
| Lot Number | Purity (%) | IC50 (nM) in Ramos Cell Proliferation Assay |
| Lot A (Reference) | 99.5 | 85.2 |
| Lot B | 99.1 | 88.9 |
| Lot C | 98.2 | 125.6 |
| Lot D | 99.6 | 83.5 |
Protocol 2: Western Blot Analysis of BTK Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on BTK phosphorylation at Tyr223.[4]
Materials:
-
Ramos cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-IgM antibody
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-total BTK
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Methodology:
-
Cell Treatment:
-
Seed Ramos cells and treat with different concentrations of this compound for 2 hours.
-
Stimulate the cells with anti-IgM (10 µg/mL) for the last 10 minutes of incubation.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the primary antibody against total BTK to confirm equal protein loading.
-
Visualizations
Caption: Btk Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound lot-to-lot variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. P1440: BTK INHIBITORS IMPROVE CART19 CELL THERAPY BY MODULATING IMMUNE SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Btk (Tyr223) Polyclonal Antibody (44-1350G) [thermofisher.com]
Validation & Comparative
Validating Btk-IN-19 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Btk-IN-19's performance in cellular target engagement assays against other Bruton's tyrosine kinase (BTK) inhibitors. Experimental data from key validation techniques are presented to offer a clear comparison for researchers in drug discovery and development.
Introduction to BTK Inhibition and Target Engagement
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. This compound is a reversible inhibitor of BTK, demonstrating high potency. Validating the direct interaction of inhibitors like this compound with BTK within a cellular context is crucial for confirming their mechanism of action and guiding further development. This process is known as target engagement.
Several robust methods are employed to measure the extent to which a compound binds to its intended target in cells. This guide will focus on three widely used assays:
-
Western Blotting for Phospho-BTK (pBTK): This immunoassay measures the phosphorylation status of BTK at key tyrosine residues, such as Tyr223, which is a marker of its activation. Inhibition of BTK by a compound will lead to a decrease in the pBTK signal.
-
NanoBRET™ Target Engagement Assay: This is a live-cell, proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound. A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stability of a target protein in the presence of a ligand. The binding of a compound to its target protein can increase its resistance to heat-induced denaturation, which can be quantified.
Comparative Analysis of BTK Inhibitor Performance
This section presents a comparative overview of this compound and other well-characterized BTK inhibitors, Ibrutinib (a first-generation covalent inhibitor) and Acalabrutinib (a second-generation covalent inhibitor), across different cellular target engagement assays.
Biochemical and Cellular Potency
| Inhibitor | Type | Target | IC50 (Biochemical) | IC50 (Cellular Proliferation) |
| This compound | Reversible | BTK | <0.001 µM[1] | 0.080 µM (B-cell proliferation)[1] |
| Ibrutinib | Covalent | BTK | 0.5 nM | Varies by cell line |
| Acalabrutinib | Covalent | BTK | 5.1 nM | Varies by cell line |
| Zanubrutinib | Covalent | BTK | 0.5 nM | Varies by cell line |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
Cellular Target Engagement Data
While direct head-to-head studies including this compound in all target engagement assays are limited, we can synthesize data from multiple sources to provide a comparative perspective.
Western Blot for Phospho-BTK (Tyr223)
A study directly comparing a compound identified as "compound 19" (contextually likely this compound) with Ibrutinib in the Rec-1 mantle cell lymphoma cell line demonstrated that at a concentration of 2.5 µM, "compound 19" led to a near-complete inhibition of BTK phosphorylation.[2] In the same experiment, Ibrutinib also effectively counteracted BTK phosphorylation.[2] Other studies have shown that Ibrutinib significantly decreases pBTK at Tyr223 in a dose-dependent manner in various B-cell lymphoma cell lines.[3] Similarly, Acalabrutinib has been shown to effectively reduce BTK phosphorylation in primary chronic lymphocytic leukemia (CLL) cells.[4]
NanoBRET™ Target Engagement Assay
Cellular Thermal Shift Assay (CETSA®)
As with NanoBRET, direct comparative CETSA data for this compound is limited. This assay provides a label-free method to confirm target engagement in a physiological context. The principle relies on the ligand-induced stabilization of the target protein against thermal denaturation. It has been noted that for some proteins, including BTK, standard differential scanning fluorimetry (DSF) can be challenging due to high background, whereas a NanoLuc-based thermal shift assay (NaLTSA) can successfully report on ligand stabilization.[6]
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to enable researchers to reproduce and validate these findings.
Western Blot for Phospho-BTK (Tyr223)
-
Cell Culture and Treatment: Seed B-cell lymphoma cells (e.g., Ramos, Raji, or Rec-1) at an appropriate density. Treat cells with varying concentrations of this compound, Ibrutinib, Acalabrutinib, or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phospho-BTK (Tyr223) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc®-BTK fusion protein.
-
Assay Plate Preparation: Seed the transfected cells into a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of the test compounds (this compound, Ibrutinib, etc.) to the cells. Incubate at 37°C in a 5% CO2 incubator for a set period (e.g., 2 hours) to allow the system to reach equilibrium.
-
Luminescence Reading: Add the NanoLuc® substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of reading two wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble BTK at each temperature point by Western blotting or other quantitative methods like ELISA or mass spectrometry.
-
Data Interpretation: The presence of a stabilizing compound will result in more soluble BTK protein at higher temperatures compared to the vehicle control.
Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Western Blot Workflow for pBTK
Caption: Key steps in the Western blot workflow for detecting pBTK.
NanoBRET Target Engagement Workflow
Caption: Workflow for the NanoBRET target engagement assay.
Conclusion
Validating target engagement is a cornerstone of modern drug discovery. The data and protocols presented in this guide provide a framework for assessing the cellular activity of this compound and comparing its performance against other BTK inhibitors. While direct comparative data for this compound across all cellular target engagement platforms is still emerging, the available evidence suggests it is a potent inhibitor of BTK phosphorylation in cells. The methodologies outlined herein offer robust approaches for researchers to generate further quantitative data to solidify our understanding of this compound's cellular mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: A Comparative Analysis of Btk-IN-19 and Ibrutinib
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the preclinical efficacy of Btk-IN-19, a novel reversible Bruton's tyrosine kinase (BTK) inhibitor, and ibrutinib, the first-in-class irreversible BTK inhibitor. This comparison is based on available preclinical data, highlighting key differences in their mechanism of action, biochemical potency, and effects in cellular and in vivo models.
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase, has revolutionized the treatment of various B-cell malignancies.[1] It achieves this by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1] This, in turn, disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] In contrast, this compound is a reversible inhibitor of BTK, offering a different modality of targeting this key enzyme.[2]
At a Glance: Preclinical Efficacy and Potency
The following tables summarize the available quantitative data from preclinical studies of this compound and ibrutinib, providing a direct comparison of their biochemical and cellular activities.
| Inhibitor | Target | IC50 | Assay Type |
| This compound | BTK | <0.001 µM | Enzymatic Assay |
| Ibrutinib | BTK | ~0.5 nM | Enzymatic Assay |
Table 1: Biochemical Potency. This table compares the half-maximal inhibitory concentration (IC50) of this compound and ibrutinib against the BTK enzyme.
| Inhibitor | Cell Type | IC50 | Assay Type |
| This compound | B-cells | 0.080 µM | B-cell Proliferation Assay |
| Ibrutinib | Raji (Burkitt's lymphoma) | 5.20 µM | Cell Proliferation Assay |
| Ramos (Burkitt's lymphoma) | 0.868 µM | Cell Proliferation Assay | |
| RCH-ACV (B-cell precursor leukemia) | Reduction of viability/proliferation by 48.7% at 0.5 µM | XTT Viability/Proliferation Assay | |
| SMS-SB (B-cell precursor leukemia) | Reduction of viability/proliferation by 55.8% at 0.5 µM | XTT Viability/Proliferation Assay |
Table 2: Cellular Activity. This table presents the IC50 values or percentage of inhibition of this compound and ibrutinib in different B-cell lines, indicating their effects on cell proliferation and viability.
In Vivo Preclinical Models
Preclinical studies in animal models provide valuable insights into the potential therapeutic efficacy of drug candidates.
This compound: In a mouse model, a single intraperitoneal injection of this compound at 80 mg/kg demonstrated strong inhibition of the activation marker CD69 on B-cells.[2] This indicates effective target engagement and pharmacodynamic activity in a living organism.
Ibrutinib: Ibrutinib has been extensively evaluated in various preclinical animal models. In a xenograft model of Burkitt lymphoma using Raji cells, daily treatment with 12.5 mg/kg ibrutinib significantly prolonged the median survival of the mice to 32 days compared to 24 days in the control group.[3] In mouse models of pancreatic adenocarcinoma, ibrutinib treatment reduced tumor cell proliferation and conferred a survival advantage.[4] Furthermore, in a xenograft model of chronic lymphocytic leukemia (CLL), ibrutinib treatment led to a decrease in tumor cells in the spleens of the treated mice.[5]
The BTK Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway and the points of intervention for both reversible and irreversible inhibitors.
Caption: BTK signaling pathway and inhibitor intervention points.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
This compound Experimental Protocols
The following protocols are based on the study by Vandeveer GH, et al.[2]
-
BTK Enzymatic Assay: The half-maximal inhibitory concentration (IC50) of this compound against BTK was determined using a biochemical assay. The specific details of the assay, including the enzyme and substrate concentrations, incubation times, and detection method, are outlined in the cited publication.
-
B-cell Proliferation Assay: The effect of this compound on B-cell proliferation was assessed using B-cells enriched from peripheral blood mononuclear cells (PBMCs). The cells were incubated with varying concentrations of the inhibitor for 3 days, and the IC50 was determined by measuring the inhibition of proliferation.[2]
-
In Vivo Pharmacodynamic Mouse Model: To evaluate the in vivo activity of this compound, DBA/1 mice were administered a single intraperitoneal injection of the compound at 80 mg/kg. The inhibition of CD69 expression on B-cells, a marker of B-cell activation, was then measured to assess the pharmacodynamic effect of the drug.[2]
Ibrutinib Experimental Protocols
The protocols for ibrutinib are compiled from several preclinical studies.
-
BTK Enzymatic Assay: The IC50 of ibrutinib against BTK is typically determined using a kinase assay that measures the phosphorylation of a substrate by the BTK enzyme. The assay involves incubating the enzyme with ibrutinib at various concentrations before the addition of the substrate and ATP. The amount of phosphorylated substrate is then quantified to determine the inhibitory activity.
-
Cell Proliferation and Viability Assays: The anti-proliferative and cytotoxic effects of ibrutinib are commonly evaluated in various B-cell malignancy cell lines.
-
CellTiter 96® Aqueous One Solution Cell Proliferation Assay: This colorimetric assay was used to determine the IC50 of ibrutinib in Raji and Ramos cells after 5 days of treatment.[6]
-
XTT Cell Proliferation/Viability Assay: This assay was used to measure the effect of ibrutinib on the viability and proliferation of RCH-ACV and SMS-SB cells after 72 hours of incubation.[7]
-
-
In Vivo Xenograft Models:
-
Burkitt Lymphoma Xenograft Model: Immune-deficient NSG mice were subcutaneously or intravenously injected with Raji cells. Once tumors were established, the mice were treated daily with ibrutinib (12.5 mg/kg), and tumor growth and survival were monitored.[3]
-
Pancreatic Adenocarcinoma Mouse Model: Genetically engineered mice that spontaneously develop pancreatic cancer were treated with ibrutinib. The effects on tumor proliferation (Ki-67 staining) and overall survival were assessed.[4]
-
Chronic Lymphocytic Leukemia (CLL) Xenograft Model: NSG mice were injected with primary CLL cells from patients. After engraftment, mice were treated with ibrutinib, and the number of CLL cells in the peripheral blood and spleen was quantified.[5]
-
Conclusion
This comparative guide provides a snapshot of the preclinical profiles of this compound and ibrutinib. This compound emerges as a potent, reversible BTK inhibitor with demonstrated in vitro and in vivo pharmacodynamic activity. Ibrutinib, as the established benchmark, shows potent irreversible inhibition of BTK and robust anti-tumor efficacy in a wide range of preclinical models, which has translated to significant clinical benefit.
The key distinction lies in their mechanism of action – reversible versus irreversible inhibition. This difference may have implications for their long-term efficacy, resistance profiles, and off-target effects. It is important to note that the available data for this compound is limited to early preclinical studies, and a direct comparison of clinical efficacy with ibrutinib is not yet possible. Further investigation, including head-to-head preclinical efficacy studies in various cancer models and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound relative to ibrutinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of structural diverse reversible BTK inhibitors utilized to develop a novel in vivo CD69 and CD86 PK/PD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
A Comparative Guide to Reversible BTK Inhibitors: Profiling Btk-IN-19 Against Other Next-Generation Molecules
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical data for Btk-IN-19 and other notable reversible Bruton's tyrosine kinase (BTK) inhibitors, including pirtobrutinib, fenebrutinib, and BIIB091. This document provides a comprehensive overview of their biochemical and cellular activity, selectivity profiles, and the experimental protocols used for their characterization.
Bruton's tyrosine kinase is a clinically validated target in B-cell malignancies and autoimmune diseases. While first-generation covalent irreversible inhibitors have shown significant efficacy, interest has grown in reversible inhibitors due to their potential to overcome resistance mechanisms and offer improved safety profiles. This guide focuses on the preclinical attributes of four reversible BTK inhibitors to aid in the evaluation and selection of compounds for further research and development.
Comparative Efficacy and Selectivity
The following table summarizes the key in vitro biochemical and cellular potency, as well as the kinase selectivity of this compound, pirtobrutinib, fenebrutinib, and BIIB091.
| Inhibitor | Biochemical IC50 (BTK) | Cellular p-BTK IC50 | B-Cell Proliferation IC50 | Kinase Selectivity Profile |
| This compound | <1 nM | Not Reported | 80 nM | Not Reported |
| Pirtobrutinib | 3.2 nM | 8.8 nM (HEK293-BTK) | Not Reported | Highly selective; >100-fold selectivity over other tested kinases.[1] |
| Fenebrutinib | 2 nM (Ki: 0.91 nM) | Not Reported | Not Reported | Highly selective; >100-fold selectivity over 3 off-target kinases (Bmx, Fgr, Src). |
| BIIB091 | <0.5 nM | 24 nM (Whole Blood) | Not Reported | Highly selective; >500-fold selectivity for BTK against a panel of >400 kinases. |
BTK Signaling Pathway and Inhibition
Bruton's tyrosine kinase is a critical downstream mediator of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors that control B-cell proliferation, survival, and differentiation. Reversible BTK inhibitors, such as this compound, function by non-covalently binding to the ATP-binding site of BTK, thereby preventing its kinase activity and blocking downstream signaling.
Experimental Workflow for BTK Inhibitor Characterization
The preclinical evaluation of novel BTK inhibitors typically follows a standardized workflow to assess their potency, selectivity, and cellular activity. This process is crucial for identifying promising candidates for further development.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of BTK inhibitors.
Biochemical BTK Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of BTK.
-
Principle: A purified recombinant BTK enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test inhibitor. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based or fluorescence-based method.
-
Materials: Recombinant human BTK enzyme, synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the BTK enzyme, the peptide substrate, and the assay buffer.
-
Add the diluted test inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular BTK Autophosphorylation Assay
This assay measures the ability of an inhibitor to block BTK activity within a cellular context by assessing the phosphorylation status of BTK at a specific tyrosine residue (e.g., Y223).
-
Principle: A cell line that endogenously expresses BTK (e.g., Ramos B-cells) is treated with the test inhibitor. The cells are then lysed, and the level of phosphorylated BTK is measured using an immunoassay format, such as a sandwich ELISA or Western blotting.
-
Materials: B-cell lymphoma cell line (e.g., Ramos), cell culture medium, test compounds, lysis buffer, primary antibodies (anti-BTK and anti-phospho-BTK), secondary antibody conjugated to a detectable enzyme (e.g., HRP), and a detection substrate.
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere or stabilize.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 1-2 hours).
-
Lyse the cells to release the intracellular proteins.
-
For an ELISA-based readout, coat a microplate with a capture antibody for total BTK. Add the cell lysates to the wells and incubate.
-
Wash the plate and add a detection antibody specific for phosphorylated BTK.
-
Add a secondary antibody-enzyme conjugate and then the substrate to generate a detectable signal.
-
Measure the signal and calculate the IC50 value based on the inhibition of BTK phosphorylation.
-
B-Cell Proliferation Assay
This assay evaluates the effect of a BTK inhibitor on the proliferation of B-cells, which is often dependent on BTK signaling.
-
Principle: B-cells (either a cell line or primary cells) are stimulated to proliferate, and the extent of proliferation is measured in the presence of varying concentrations of the test inhibitor.
-
Materials: B-cell line or isolated primary B-cells, cell culture medium, a proliferation-inducing stimulus (e.g., anti-IgM antibody), test compounds, and a reagent to measure cell viability or proliferation (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the B-cells in a multi-well plate.
-
Add serial dilutions of the test inhibitor to the wells.
-
Add the proliferation stimulus to the appropriate wells.
-
Incubate the cells for a period of time that allows for significant proliferation (e.g., 72 hours).
-
Add the proliferation/viability reagent and measure the signal according to the manufacturer's protocol.
-
Determine the IC50 value by plotting the inhibition of proliferation against the inhibitor concentration.
-
Kinome Selectivity Profiling
This assay is used to determine the specificity of a BTK inhibitor by screening it against a large panel of other kinases.
-
Principle: The test inhibitor is screened at a fixed concentration (e.g., 1 µM) against a large number of purified kinases (a "kinome scan"). The percent inhibition of each kinase is determined. For any significant "hits," a full dose-response curve is generated to determine the IC50 value.
-
Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™). The specific assay format can vary (e.g., binding assays, enzymatic assays).
-
Data Analysis: The results are often presented as a percentage of the kinome that is inhibited above a certain threshold (e.g., >50% inhibition at 1 µM). The selectivity of the compound is then assessed by comparing its potency against BTK to its potency against any off-target kinases.
References
Navigating the Kinase Landscape: A Comparative Selectivity Profile of Btk-IN-19 and Covalent BTK Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in the quest for effective and safe therapeutics. This guide provides a detailed comparison of the selectivity profile of Btk-IN--19, a potent Bruton's tyrosine kinase (BTK) inhibitor, with established covalent BTK inhibitors. By presenting quantitative data, experimental methodologies, and visual representations of key pathways, this document aims to offer a clear and objective resource for evaluating these important molecules.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases. The development of inhibitors that can selectively target BTK while minimizing off-target effects is a key objective in drug discovery to enhance therapeutic efficacy and reduce adverse events. Covalent inhibitors, which form a permanent bond with a specific cysteine residue (C481) in the BTK active site, have demonstrated significant clinical success. However, the focus remains on developing next-generation inhibitors with improved selectivity profiles.
Quantitative Selectivity Profile: A Head-to-Head Comparison
The following table summarizes the available quantitative data for Btk-IN-19 and other prominent covalent BTK inhibitors. The data is presented to facilitate a direct comparison of their potency and selectivity against BTK and other kinases.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile Highlights |
| This compound | BTK | 2.7 | Described as a highly selective covalent inhibitor. Comprehensive public kinome scan data is not readily available. |
| Ibrutinib | BTK | 0.5 | First-generation inhibitor with known off-target activity against other kinases such as TEC, EGFR, and ITK, which can contribute to side effects. |
| Acalabrutinib | BTK | 3 | Second-generation inhibitor designed for greater selectivity than ibrutinib, with significantly less activity against EGFR, ITK, and TEC. |
| Zanubrutinib | BTK | <1 | Second-generation inhibitor with high potency and selectivity for BTK over other kinases, including TEC and EGFR family members. |
Understanding the Experimental Approach: Kinase Selectivity Profiling
The determination of an inhibitor's selectivity profile is a crucial step in its preclinical characterization. Several experimental platforms are employed to assess the binding affinity and inhibitory activity of a compound against a broad range of kinases. Two widely used methods are KINOMEscan and Lanthanide-based kinase assays.
KINOMEscan™ Assay
The KINOMEscan™ platform (DiscoverX) is a high-throughput, affinity-based competition binding assay. It is utilized to quantitatively measure the interactions between a test compound and a large panel of purified human kinases.
Experimental Protocol:
-
Kinase Preparation: A diverse panel of human kinases is expressed, typically in E. coli or insect cells, and purified.
-
Ligand Immobilization: A proprietary, ATP-competitive ligand is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The test compound (inhibitor) is incubated with the purified kinase and the immobilized ligand in a multi-well plate. The inhibitor competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using a sensitive detection method, often quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Analysis: The amount of kinase bound to the solid support in the presence of the test compound is compared to a control (DMSO vehicle). The results are typically expressed as a percentage of control or used to calculate a dissociation constant (Kd) or an IC50 value, providing a quantitative measure of binding affinity. A lower percentage of control indicates stronger binding of the inhibitor to the kinase.
Lanthanide-Based Kinase Assays (e.g., LanthaScreen™)
LanthaScreen™ (Thermo Fisher Scientific) is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that can be used to measure kinase activity or inhibitor binding. The binding assay format is particularly useful for determining inhibitor affinity.
Experimental Protocol:
-
Reagents: The assay utilizes a terbium (Tb)-labeled antibody that specifically binds to the kinase of interest and a fluorescently labeled, ATP-competitive tracer (ligand).
-
Assay Principle: In the absence of an inhibitor, the tracer binds to the kinase, bringing the Tb-labeled antibody and the fluorescent tracer in close proximity. Excitation of the terbium donor results in energy transfer to the fluorescent acceptor on the tracer, leading to a FRET signal.
-
Inhibitor Competition: When a test compound (inhibitor) is introduced, it competes with the tracer for binding to the kinase's active site. This competition disrupts the FRET, leading to a decrease in the emission signal from the acceptor fluorophore.
-
Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The decrease in the FRET signal is proportional to the binding affinity of the test compound. The data is used to generate dose-response curves and calculate IC50 values, indicating the inhibitor's potency.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: Generalized Kinome Profiling Workflow.
Conclusion
The landscape of BTK inhibitors is continually evolving, with a strong emphasis on improving selectivity to maximize therapeutic benefit and minimize adverse effects. This compound emerges as a highly potent covalent inhibitor of BTK. While comprehensive public data on its broader kinome selectivity is currently limited, its high potency suggests a promising profile. In contrast, second-generation covalent inhibitors like acalabrutinib and zanubrutinib have well-documented and improved selectivity profiles over the first-generation inhibitor, ibrutinib.
For researchers and drug developers, a thorough evaluation using robust experimental platforms such as KINOMEscan and Lanthanide-based assays is essential to fully characterize the selectivity of any new BTK inhibitor. The detailed methodologies provided in this guide serve as a reference for understanding and implementing such crucial preclinical assessments. The continued development of highly selective BTK inhibitors holds the promise of more effective and safer treatment options for patients with B-cell malignancies and other related disorders.
A Comparative Guide to the In Vivo Efficacy of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of a novel Bruton's Tyrosine Kinase (BTK) inhibitor, using Acalabrutinib as a representative example, against the first-generation inhibitor, Ibrutinib. The information is based on preclinical data from xenograft models, offering insights into their therapeutic potential in B-cell malignancies.
The BTK Signaling Pathway
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2][3] In many B-cell cancers, this pathway is overactive. BTK inhibitors function by blocking this pathway, thereby impeding the growth of malignant B-cells.[4] The diagram below illustrates the central role of BTK in this signaling cascade.
Caption: BTK Signaling Pathway in B-Cells.
Comparative In Vivo Efficacy in Xenograft Models
The following table summarizes the quantitative data from preclinical studies in xenograft models of B-cell malignancies, comparing the efficacy of Acalabrutinib and Ibrutinib.
| Parameter | Acalabrutinib | Ibrutinib | Xenograft Model | Cell Line/Source | Reference |
| Tumor Burden Reduction (Spleen) | Significantly decreased compared to vehicle | Not specified in direct comparison, but effective | Human primary CLL xenograft in NSG mice | Primary CLL cells | [5][6][7] |
| Inhibition of Cell Proliferation (Ki67+) | Significantly inhibited | >50% reduction in Ki67+ CLL cells | Human primary CLL xenograft in NSG mice | Primary CLL cells | [6][8] |
| Phosphorylation of Downstream Targets | Decreased p-PLCγ2 and p-ERK | Not specified | Human primary CLL xenograft in NSG mice | Primary CLL cells | [5][6][7] |
| Median Survival | Significantly increased compared to vehicle | Significantly prolonged survival (32 days vs. 24 days for vehicle) | TCL1 adoptive transfer model / Burkitt lymphoma xenograft | Eμ-TCL1 transgenic mouse cells / Raji cells | [6][9][10] |
| Selectivity | More selective for BTK | Less selective, with off-target effects on EGFR, TEC, etc. | Biochemical assays | N/A | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Human Primary Chronic Lymphocytic Leukemia (CLL) Xenograft Model
-
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.[5][6][7]
-
Cell Source: Primary CLL cells obtained from patients.
-
Engraftment: Mice are pre-conditioned with busulfan. Subsequently, primary CLL mononuclear cells are injected intravenously.[6]
-
Drug Administration: Acalabrutinib or vehicle is administered to the mice via their drinking water, starting from day -1 (relative to cell injection).[6] Ibrutinib or vehicle is administered by oral gavage.
-
Endpoint Analysis: After 3-4 weeks, mice are euthanized, and samples from peripheral blood and spleen are collected for analysis.[8] Tumor burden is assessed by measuring the percentage of CLL cells in the spleen. Cell proliferation is determined by Ki67 staining and flow cytometry.[8] Phosphorylation of BTK downstream targets like PLCγ2 and ERK is measured by immunoblotting or flow cytometry.[5][6][7]
Experimental Workflow for Xenograft Studies
The following diagram outlines the typical workflow for an in vivo xenograft study to evaluate the efficacy of a BTK inhibitor.
Caption: General Xenograft Study Workflow.
Conclusion
The available preclinical data from xenograft models demonstrates that novel, more selective BTK inhibitors like Acalabrutinib show potent anti-tumor efficacy, comparable to the first-generation inhibitor Ibrutinib.[6][7] Acalabrutinib effectively inhibits BTK signaling, leading to reduced tumor cell proliferation and tumor burden in vivo.[5][6][7] Its higher selectivity may translate to a better safety profile by minimizing off-target effects. These findings from well-established xenograft models provide a strong rationale for the clinical development of next-generation BTK inhibitors for B-cell malignancies.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
Comparative Analysis of Btk-IN-19: A Guide to its Pharmacokinetic and Pharmacodynamic Profile
In the landscape of Bruton's tyrosine kinase (BTK) inhibitors, Btk-IN-19 has emerged as a reversible inhibitor with high potency. This guide provides a comparative overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound against other established BTK inhibitors, namely ibrutinib, acalabrutinib, and zanubrutinib. The information herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential.
Pharmacodynamic Properties: Potency and Cellular Activity
This compound demonstrates potent inhibition of BTK with a half-maximal inhibitory concentration (IC50) of less than 0.001 µM.[1] In cellular assays, it effectively inhibits B-cell proliferation with an IC50 of 0.080 µM.[1] This positions it as a highly potent reversible inhibitor of BTK. For comparison, the IC50 values for other BTK inhibitors can vary based on assay conditions, but they are all potent inhibitors of the kinase.
Table 1: In Vitro Potency of BTK Inhibitors
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | BTK | <0.001 | Biochemical |
| This compound | B-cell Proliferation | 0.080 | Cellular |
| Ibrutinib | BTK | 0.0005 | Biochemical |
| Acalabrutinib | BTK | 0.003 | Biochemical |
| Zanubrutinib | BTK | <0.001 | Biochemical |
Note: IC50 values for comparator drugs are representative and may vary between different studies and assay conditions.
In Vivo Pharmacodynamics: Target Engagement in a Murine Model
The in vivo pharmacodynamic effects of this compound have been assessed in a mouse model by measuring the inhibition of the B-cell activation marker CD69. A single intraperitoneal (i.p.) dose of 80 mg/kg of this compound resulted in strong inhibition of CD69, demonstrating its ability to engage and inhibit BTK in a whole-animal system.[1]
Pharmacokinetic Profile: A Look at Rodent Studies
Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Following a 5 mg/kg oral (p.o.) dose, this compound exhibited low to moderate in vivo clearance and a notable oral exposure, with a bioavailability (%F) greater than 34%.[1]
A direct and standardized comparison of preclinical pharmacokinetic parameters across different BTK inhibitors is challenging due to variations in experimental designs (e.g., animal strain, vehicle, dose). However, the following table summarizes available data from rat studies to provide a general comparative context.
Table 2: Preclinical Pharmacokinetic Parameters of BTK Inhibitors in Rats
| Parameter | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Dose (oral) | 5 mg/kg | 20 mg/kg | 10 mg/kg | 25 mg/kg |
| Cmax (ng/mL) | Data not available | ~150 | ~500 | ~1,200 |
| Tmax (h) | Data not available | 1-2 | ~0.5 | ~0.5 |
| AUC (ng·h/mL) | Data not available | ~680 | Data not available | ~2,500 |
| Bioavailability (%) | >34 | ~2.9 (in dogs) | 25 | Data not available |
| Clearance | Low-Moderate | High | Moderate | Low |
Disclaimer: The data in this table are compiled from various sources and may not be directly comparable due to differing study protocols. The Vandeveer GH, et al. publication in Bioorganic & Medicinal Chemistry Letters (2022) is the primary source for this compound data, though full details were not accessible. Data for comparator drugs are representative values from public domain studies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental context of its evaluation, the following diagrams illustrate the BTK signaling pathway and a general workflow for assessing in vivo pharmacodynamics.
References
Comparative Analysis of Btk-IN-19 and Other BTK Inhibitors: IC50 Values and Experimental Protocols
Comparative IC50 Values of BTK Inhibitors
The potency of a BTK inhibitor is often quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the BTK activity in a given cell line. Lower IC50 values are indicative of higher potency.[1] The following table summarizes the IC50 values for several BTK inhibitors across different cell lines, providing a benchmark for evaluating novel compounds like Btk-IN-19.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Vecabrutinib | Not Specified | 18.4 | [2] |
| Fenebrutinib | Not Specified | 7.04 | [2] |
| ARQ 531 (Nemtabrutinib) | Not Specified | 32.9 | [2] |
Note: The IC50 values can vary depending on the experimental conditions, such as the cell line used, substrate concentration, and the specific assay method employed.[3][4]
Experimental Protocols for IC50 Determination
A precise and reproducible protocol is crucial for determining the IC50 of a compound. Below is a detailed methodology for a cell-based assay to determine the IC50 of BTK inhibitors.
Cell Viability Assay using MTT
This protocol outlines the determination of IC50 values by assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Materials:
-
Targeted cancer cell lines (e.g., various B-cell malignancy lines)
-
This compound or other BTK inhibitors
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines until they reach near confluency.[6]
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.[6]
-
Resuspend the cells and count them using a hemocytometer.[6]
-
Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the BTK inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor to create a range of concentrations.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is the concentration of the inhibitor that results in a 50% reduction in cell viability, which can be determined from the inflection point of the sigmoidal curve.[3]
-
Visualizing Key Processes
Diagrams are provided below to illustrate the BTK signaling pathway and the experimental workflow for IC50 determination.
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[7][8] BTK inhibitors block the activity of BTK, thereby disrupting these downstream signals.[9][10]
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps involved in determining the IC50 value of a BTK inhibitor in a cell-based assay.
Caption: Workflow for determining the IC50 value using a cell-based MTT assay.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. courses.edx.org [courses.edx.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Btk-IN-19: A Reversible Inhibitor for Probing BTK Biology
A Comparative Guide for Researchers
Bruton's tyrosine kinase (BTK) is a critical mediator in B-cell receptor (BCR) signaling and has emerged as a key therapeutic target in B-cell malignancies and autoimmune diseases.[1][2][3][4] The development of small molecule inhibitors targeting BTK has provided researchers with powerful tools to dissect its role in various cellular processes. This guide provides a comparative overview of Btk-IN-19, a reversible BTK inhibitor, and places it in the context of other widely used BTK inhibitors to aid researchers in selecting the appropriate tool compound for their studies.
Biochemical and Cellular Activity: A Head-to-Head Comparison
This compound is a potent, reversible inhibitor of BTK with a reported IC50 value of less than 0.001 μM in biochemical assays.[5] In cellular assays, it effectively inhibits B-cell proliferation with an IC50 of 0.080 μM.[5] To provide a clearer picture of its potency relative to other key BTK inhibitors, the following table summarizes their reported biochemical inhibitory concentrations. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Type | BTK IC50 (nM) | Cellular B-cell Proliferation IC50 (nM) | Key Features |
| This compound | Reversible | <1[5] | 80[5] | Potent, reversible inhibitor. |
| Ibrutinib | Covalent | ~0.5 - 1.5[6] | Varies by cell line | First-in-class approved BTK inhibitor, known off-target effects.[7][8][9][10] |
| Acalabrutinib | Covalent | ~3 - 5.1[6] | Varies by cell line | Second-generation, more selective than ibrutinib.[7][8][9][10][11] |
| Zanubrutinib | Covalent | ~0.5[6] | Varies by cell line | Second-generation, noted for high selectivity and sustained BTK occupancy.[9] |
| Pirtobrutinib | Non-covalent (Reversible) | 3.2[12] | Varies by cell line | Potent against wild-type and C481S mutant BTK.[12][13] |
Understanding the BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a crucial role in relaying signals from the B-cell receptor.[1][2] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT, promoting B-cell survival, proliferation, and differentiation.[1][2]
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of BTK inhibitors like this compound relies on a variety of standardized biochemical and cellular assays.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BTK.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) are prepared in a kinase reaction buffer.[14][15][16]
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Reaction Initiation: The BTK enzyme is pre-incubated with the test compound before the addition of ATP to start the kinase reaction.[14]
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by detecting the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.[14][15]
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay
These assays confirm that the compound can enter cells and bind to its intended target, BTK. A common method is the NanoBRET™ Target Engagement (TE) assay.[17][18][19]
Objective: To measure the apparent affinity of a compound for BTK within a live cellular environment.
General Protocol:
-
Cell Preparation: A cell line (e.g., HEK293) is engineered to express a fusion protein of BTK and NanoLuc® luciferase.
-
Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of BTK is added to the cells. Binding of the tracer to the NanoLuc®-BTK fusion protein results in Bioluminescence Resonance Energy Transfer (BRET).[19]
-
Compound Competition: The test compound is added to the cells. If the compound binds to BTK, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Signal Detection: The BRET signal is measured using a luminometer.
-
Data Analysis: The decrease in BRET signal with increasing concentrations of the test compound is used to calculate the cellular IC50, which reflects the compound's target engagement potency in a physiological context.
Caption: A typical experimental workflow for evaluating BTK inhibitors.
In Vivo Models and Pharmacokinetics
In vivo studies are crucial for evaluating the efficacy and pharmacokinetic properties of BTK inhibitors. This compound has been shown to inhibit CD69 expression in mice, a pharmacodynamic marker of B-cell activation, following intraperitoneal administration (80 mg/kg).[5] In rats, this compound (5 mg/kg, p.o.) demonstrated low to moderate in vivo clearance and modest oral exposure.[5]
Common in vivo models for testing BTK inhibitors include:
-
Xenograft models: Human B-cell lymphoma cell lines are implanted into immunodeficient mice.[20] These models are useful for assessing the anti-tumor activity of the inhibitor.
-
Collagen-Induced Arthritis (CIA) models: These models in mice are used to evaluate the efficacy of BTK inhibitors in the context of autoimmune diseases like rheumatoid arthritis.
-
Systemic Lupus Erythematosus (SLE) models: Spontaneous or induced mouse models of SLE are used to assess the inhibitor's ability to modulate autoimmune pathology.[21]
Selectivity and Off-Target Effects
Conclusion: The Utility of this compound in BTK Research
This compound serves as a valuable tool for researchers studying BTK. Its key features include:
-
Potent, reversible inhibition: This allows for washout experiments to study the consequences of restoring BTK activity, which is not possible with covalent inhibitors.
-
Good cellular potency: It effectively inhibits B-cell function in cellular assays.
-
In vivo activity: It has demonstrated pharmacodynamic effects in animal models.
When selecting a BTK inhibitor for research purposes, it is crucial to consider the specific experimental question. For studies requiring temporal control of BTK inhibition, a reversible inhibitor like this compound or pirtobrutinib may be advantageous. For in vivo studies where sustained target inhibition is desired, a covalent inhibitor might be more suitable. By understanding the comparative properties of this compound and other available BTK inhibitors, researchers can make an informed decision to best suit their experimental needs and contribute to a deeper understanding of BTK's role in health and disease.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ajmc.com [ajmc.com]
- 12. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. 3.2. BTK Kinase Assay [bio-protocol.org]
- 15. promega.de [promega.de]
- 16. BTK Kinase Enzyme System Application Note [worldwide.promega.com]
- 17. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 19. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 20. ashpublications.org [ashpublications.org]
- 21. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Btk-IN-19: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Btk-IN-19, a reversible Bruton's tyrosine kinase (BTK) inhibitor.
Key Disposal Procedures
Adherence to the following step-by-step procedures will ensure the safe disposal of this compound and associated materials, minimizing risk to personnel and the environment.
Personal Protective Equipment (PPE)
Prior to handling this compound, all personnel must wear the following standard laboratory PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Waste Segregation and Collection
Proper segregation of waste streams is critical for safe and compliant disposal.
-
Solid Waste: All solid materials contaminated with this compound, including residual powder, weigh boats, and contaminated pipette tips, should be collected in a dedicated, clearly labeled, and sealable container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound, often dissolved in solvents such as DMSO, must not be disposed of down the drain.[4] This liquid waste should be collected in a designated, sealed container for liquid chemical waste. The container must be labeled with the full chemical names of all contents, including solvents.
-
Empty Containers: The original this compound container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid chemical waste. After rinsing, the label on the container should be defaced, and the container can then be discarded with regular laboratory glass or plastic waste, in accordance with institutional policies.
Spill Management
In the event of a spill, immediate action is necessary:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material and place it in the designated solid chemical waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as solid chemical waste.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes key data for this compound and a related compound.
| Property | This compound | BTK IN-1 (SNS-062 analog) |
| CAS Number | 1374240-01-3[1] | 1270014-40-8[3][4][5] |
| Molecular Formula | C₂₁H₂₂Cl₂N₆O[1] | C₁₉H₂₁ClN₆O[4][5] |
| Molecular Weight | 445.35 g/mol [1] | 384.86 g/mol [4][5] |
| BTK IC₅₀ | <0.001 µM[1][2] | <100 nM[4][5] |
| Solubility | Soluble in DMSO | Soluble in DMSO (77 mg/mL); Insoluble in water and ethanol[4][5] |
Illustrative Experimental Protocol: B-Cell Proliferation Assay
The following is a detailed methodology for a common in vitro experiment utilizing a BTK inhibitor like this compound to assess its impact on B-cell proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on B-cell proliferation.
Materials:
-
Human B-lymphoma cell line (e.g., Ramos)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)
-
This compound
-
DMSO
-
F(ab')₂ fragment goat anti-human IgM for stimulation
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well microplates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in complete medium to achieve the desired final assay concentrations.
-
Cell Plating: Seed B-cells into the wells of an opaque-walled 96-well plate at a density of 2 x 10⁴ cells per well in 50 µL of complete medium.
-
Treatment: Add 25 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Stimulation: Add 25 µL of anti-IgM (final concentration 10 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add the cell proliferation reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control and plot the results against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value using a suitable non-linear regression model.
Disposal Workflow Visualization
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Btk-IN-19
For laboratory professionals engaged in drug development and scientific research, ensuring personal safety is paramount, particularly when handling potent and novel compounds like Btk-IN-19. This Bruton's tyrosine kinase (BTK) inhibitor requires stringent handling protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to offer procedural, step-by-step guidance for researchers.
Personal Protective Equipment (PPE) for this compound
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory safety protocols for potent compounds.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer layer immediately upon known or suspected contact. |
| Eyes | Safety Goggles with Side Shields or Face Shield | Must provide protection from splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory Coat | A buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing. |
| Respiratory | NIOSH-approved Respirator | Use a respirator if there is a risk of inhaling dust or aerosols, especially when handling the compound in its solid form or preparing solutions. |
Experimental Workflow for Safe Handling of this compound
To ensure a controlled and safe handling process, a systematic workflow should be followed. The diagram below illustrates the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Procedural Guidance for Handling this compound
Adherence to a strict, step-by-step protocol is critical for minimizing risk.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any dust or aerosols.
-
Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly review the Safety Data Sheet for this compound (also referred to as BTK IN-1)[1].
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, and solvent-resistant containers.
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, do so within a ventilated enclosure to prevent inhalation of fine particles.
-
Solution Preparation: Prepare solutions within a certified chemical fume hood. Add solvents slowly to the compound to avoid splashing.
-
Experimentation: Keep all containers with this compound clearly labeled and sealed when not in immediate use.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
Ensure the spill area is thoroughly decontaminated after cleanup.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be collected in a dedicated, sealed hazardous waste container.
-
Solution Disposal: Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated. The safety data sheet for a similar compound suggests scrubbing with alcohol[1].
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical waste. Ensure all waste containers are properly labeled with the contents.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical advice.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
By implementing these safety protocols, researchers can confidently handle this compound while minimizing the risk of personal exposure and ensuring a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
